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Azemiopsin

Cat. No.: B12378522
M. Wt: 2540.9 g/mol
InChI Key: NIBSYIZDOHIVIG-IWLBDMKOSA-N
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Description

Azemiopsin is a linear polypeptide toxin, isolated from the venom of the Azemiops feae viper, that functions as a high-affinity and selective inhibitor of the muscle-type nicotinic acetylcholine receptor (nAChR) . With a unique primary structure of 21 amino acids (DNWWPKPPHQGPRPPRPRPKP) and a molecular weight of 2540.88 Da, it is notably the first discovered natural nAChR-blocking toxin that lacks disulfide bridges . Its mechanism of action is characterized by efficiently competing with α-bungarotoxin for binding to the nicotinic acetylcholine receptor, making it a potent, non-depolarizing antagonist that blocks synaptic transmission at the neuromuscular junction . Preclinical studies demonstrate that this compound effectively inhibits the adult mouse muscle-type nAChR (α1β1εδ) with an IC50 of approximately 19 nM, while showing significantly lower potency against neuronal subtypes such as the human α7 nAChR (IC50 ~ 22 µM) and low affinity for α4β2 and α3-containing nAChRs . Furthermore, it has no observed effect on GABAA or 5-HT3 receptors at concentrations up to 100 µM, underscoring its remarkable selectivity . Due to its specific pharmacological profile, this compound has been evaluated as a promising candidate for use as a local muscle relaxant and is a valuable research tool for neuroscientists studying the structure and function of nicotinic acetylcholine receptors . This product is intended for Research Use Only and is not approved for human consumption or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C118H174N38O26 B12378522 Azemiopsin

Properties

Molecular Formula

C118H174N38O26

Molecular Weight

2540.9 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C118H174N38O26/c119-41-7-5-25-74(139-104(170)86-33-15-49-151(86)112(178)82(56-66-61-135-72-24-4-2-22-69(66)72)147-98(164)79(55-65-60-134-71-23-3-1-21-68(65)71)145-100(166)81(59-93(123)158)144-96(162)70(121)58-95(160)161)109(175)154-52-18-36-89(154)114(180)153-51-17-35-88(153)106(172)146-80(57-67-62-130-64-137-67)99(165)138-73(39-40-92(122)157)97(163)136-63-94(159)148-46-12-30-83(148)101(167)141-78(29-11-45-133-118(128)129)110(176)155-53-19-37-90(155)113(179)152-50-16-34-87(152)105(171)143-77(28-10-44-132-117(126)127)108(174)150-48-14-32-85(150)103(169)142-76(27-9-43-131-116(124)125)107(173)149-47-13-31-84(149)102(168)140-75(26-6-8-42-120)111(177)156-54-20-38-91(156)115(181)182/h1-4,21-24,60-62,64,70,73-91,134-135H,5-20,25-59,63,119-121H2,(H2,122,157)(H2,123,158)(H,130,137)(H,136,163)(H,138,165)(H,139,170)(H,140,168)(H,141,167)(H,142,169)(H,143,171)(H,144,162)(H,145,166)(H,146,172)(H,147,164)(H,160,161)(H,181,182)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1

InChI Key

NIBSYIZDOHIVIG-IWLBDMKOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling Azemiopsin: A Technical Guide to a Novel Viper Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiopsin, a 21-amino acid peptide isolated from the venom of the Fea's viper (Azemiops feae), presents a unique structural and functional profile among snake venom toxins.[1][2][3] Unlike many neurotoxins, it lacks cysteine residues and disulfide bridges, existing as a linear polypeptide.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's structure, its mechanism of action as a selective antagonist of nicotinic acetylcholine receptors (nAChRs), and the experimental methodologies employed in its characterization. While a definitive high-resolution three-dimensional structure has yet to be elucidated, this document synthesizes the available spectroscopic data and theoretical models to offer a detailed perspective for researchers in pharmacology and drug development.

Introduction

Snake venoms are a rich source of novel bioactive compounds, many of which have significant potential for therapeutic applications. This compound, discovered in the venom of the rare Fea's viper, has emerged as a peptide of considerable interest due to its potent and selective inhibition of muscle-type nAChRs.[4][5][6] Its unique primary structure, devoid of the disulfide bonds typical of many snake venom toxins, simplifies its chemical synthesis and enhances its potential as a lead compound for the development of new muscle relaxants.[1][2][6] This guide delves into the structural and functional characteristics of this compound, providing a foundational resource for further investigation and drug discovery efforts.

Primary Structure and Physicochemical Properties

This compound is a 21-residue peptide with the amino acid sequence DNWWPKPPHQGPRPPRPRPKP.[1][2][3] It was first isolated and sequenced through a combination of gel filtration, reverse-phase high-performance liquid chromatography (HPLC), Edman degradation, and mass spectrometry.[1][2][3]

PropertyValueReference
Amino Acid Sequence DNWWPKPPHQGPRPPRPRPKP[1][2][3]
Molecular Weight ~2540 Da[1]
Number of Residues 21[1][2][3]
Cysteine Residues 0[1][2][3]
Disulfide Bridges 0[1][2][3]

Three-Dimensional Structure: Current Understanding

A high-resolution, experimentally determined three-dimensional structure of this compound from X-ray crystallography or NMR spectroscopy is not currently available in the public domain. However, circular dichroism (CD) spectroscopy has provided initial insights into its secondary structure.

Circular Dichroism Spectroscopy Findings

CD spectroscopy of synthetic this compound in aqueous solution indicates that the peptide adopts a significant degree of β-structure.[1][2][7] This finding distinguishes it from many other small, linear peptides that often exist in a random coil conformation in solution. The presence of a defined secondary structure is likely crucial for its biological activity.

Proposed Tertiary Structure

Based on its primary sequence and the results of alanine scanning mutagenesis, a hypothetical hairpin-like structure has been proposed for this compound.[1] This model suggests that the N-terminal tryptophan residues (Trp3 and Trp4) may engage in cation-π interactions with the C-terminal arginine and lysine residues, thereby stabilizing a folded conformation.[1] This proposed structure provides a framework for understanding the spatial arrangement of key residues required for receptor binding.

Azemiopsin_Proposed_Structure N1 D1 N2 N2 N1->N2 W3 W3 N2->W3 W4 W4 W3->W4 P5 P5 W4->P5 R18 R18 W4->R18 Cation-π Interaction K6 K6 P5->K6 P7 P7 K6->P7 P8 P8 P7->P8 H9 H9 P8->H9 Q10 Q10 H9->Q10 G11 G11 Q10->G11 P12 P12 G11->P12 R13 R13 P12->R13 P14 P14 R13->P14 P15 P15 P14->P15 R16 R16 P15->R16 P17 P17 R16->P17 P17->R18 P19 P19 R18->P19 K20 K20 P19->K20 P21 P21 K20->P21 Azemiopsin_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates This compound This compound This compound->nAChR Block Blockade Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction Azemiopsin_Isolation_Workflow Crude_Venom Crude Azemiops feae Venom Gel_Filtration Gel Filtration Chromatography (Superdex 75) Crude_Venom->Gel_Filtration RP_HPLC Reverse-Phase HPLC (C18 column) Gel_Filtration->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound

References

Pharmacological Profile of Novel Azemiopsin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Azemiopsin and its analogs, potent and selective antagonists of the nicotinic acetylcholine receptor (nAChR). This document details the structure-activity relationships, quantitative pharmacological data, and key experimental methodologies for the characterization of these promising therapeutic leads.

Introduction to this compound

This compound is a 21-amino-acid linear peptide (DNWWPKPPHQGPRPPRPRPKP) originally isolated from the venom of the Fea's viper (Azemiops feae)[1][2][3]. Unlike many other snake venom neurotoxins that target nAChRs, this compound is notable for its lack of disulfide bridges, which simplifies its chemical synthesis and modification[1][4]. It acts as a potent antagonist at the muscle-type nAChR, leading to muscle relaxation, and shows lower affinity for neuronal nAChR subtypes[4][5]. These properties make this compound and its analogs attractive candidates for the development of novel neuromuscular blocking agents with potentially improved side-effect profiles compared to existing drugs.

Pharmacological Data of this compound and Analogs

The pharmacological activity of this compound and its analogs has been primarily characterized through competitive binding assays, electrophysiology, and in vivo toxicity studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound
Receptor SubtypeAssay TypeAgonist/LigandParameterValueReference(s)
Torpedo muscle-type nAChRRadioligand Bindingα-bungarotoxinIC₅₀0.18 ± 0.03 µM[1][4]
Human muscle-type nAChR (α1β1εδ - adult)Electrophysiology (TEVC)AcetylcholineIC₅₀0.44 ± 0.1 µM[1]
Human muscle-type nAChR (α1β1γδ - fetal)Electrophysiology (TEVC)AcetylcholineIC₅₀1.56 ± 0.37 µM[1]
Mouse muscle-type nAChR (α1β1εδ)Calcium Imaging (Fluo-4)AcetylcholineIC₅₀19 ± 8 nM[4]
Human neuronal α7 nAChRRadioligand Bindingα-bungarotoxinIC₅₀22 ± 2 µM[1][6]
Human neuronal α7 nAChRCalcium Imaging (Fluo-4)AcetylcholineIC₅₀2.67 ± 0.02 µM[4]
Table 2: In Vivo Activity and Toxicity of this compound
Animal ModelAdministration RouteParameterValueReference(s)
MouseIntravenous (i.v.)LD₅₀510 µg/kg[5]
MouseIntramuscular (i.m.)LD₅₀> 3000 µg/kg[5]
MouseIntramuscular (i.m.)ED₅₀ (muscle relaxation)90 µg/kg[5]
Table 3: Structure-Activity Relationship of Alanine-Substituted this compound Analogs

The initial exploration of this compound's structure-activity relationship (SAR) was conducted through a systematic alanine scan, where individual amino acid residues were replaced with alanine to identify key residues for activity[1][2][6]. The activity of these analogs was assessed by their ability to inhibit the binding of ¹²⁵I-labeled α-bungarotoxin to the Torpedo nAChR.

Analog (Alanine Substitution)Inhibition of α-bungarotoxin binding (%) at 2 µMImplicationReference(s)
D1A~100N-terminus less critical for binding[1][2]
N2A~100N-terminus less critical for binding[1][2]
W3A~20Crucial for binding [1][2]
W4A~10Crucial for binding [1][2]
P5A~30Important for binding [1][2]
K6A~40Important for binding [1][2]
P8A~20Crucial for binding [1][2]
P9A~30Important for binding [1][2]
H10A~40Important for binding [1][2]
Q11A~50Important for binding[1][2]
G12A~90Less critical for binding[1][2]
P13A~60Important for binding[1][2]
R14A~70Moderately important for binding[1][2]
C-terminal Amide~100C-terminus modification is well-tolerated[1][2]

These results highlight that the N-terminal residues (1-2) and the C-terminal region are more tolerant to modification, while the central region, particularly residues 3-6 and 8-11, is crucial for high-affinity binding to the nAChR[1][2]. This provides a roadmap for the design of novel analogs with potentially improved pharmacological properties, such as enhanced stability or selectivity. While extensive research on novel analogs with diverse modifications is not yet publicly available, the foundational SAR data suggests that future efforts could focus on introducing non-natural amino acids or other chemical moieties at the less critical positions to fine-tune the peptide's pharmacokinetic and pharmacodynamic profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel this compound analogs. The following sections provide synthesized protocols for key experiments based on published literature.

Solid-Phase Peptide Synthesis of this compound Analogs

This compound and its analogs are readily synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) protocols[1][4].

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for identity confirmation

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for a specified time.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC on a C18 column.

  • Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)

TEVC on Xenopus laevis oocytes expressing nAChRs is a standard method to functionally characterize the antagonist activity of this compound analogs[1].

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., human α1, β1, δ, ε)

  • Collagenase solution for oocyte defolliculation

  • ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Glass microelectrodes (filled with 3 M KCl)

  • TEVC amplifier and data acquisition system

  • Acetylcholine (agonist) and this compound analogs

Protocol:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl to a resistance of 0.5-2 MΩ.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

    • Apply acetylcholine at a concentration that elicits a submaximal current response (e.g., EC₅₀).

    • Co-apply or pre-apply the this compound analog at various concentrations with the acetylcholine to determine its inhibitory effect.

    • Record the resulting currents to generate concentration-response curves and calculate IC₅₀ values.

Calcium Imaging using Fluo-4 AM

Calcium imaging is a high-throughput method to assess the functional antagonism of nAChRs, particularly for cell lines expressing these receptors[4].

Materials:

  • Cell line stably or transiently expressing the nAChR of interest (e.g., CHO, HEK293)

  • Cell culture medium and supplements

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Acetylcholine (agonist) and this compound analogs

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (excitation ~490 nm, emission ~515 nm)

Protocol:

  • Cell Plating: Plate the cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS, often containing Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium and incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Incubation: Incubate the cells for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Acquire a baseline fluorescence reading.

    • Add the this compound analog at various concentrations and incubate for a short period.

    • Stimulate the cells with acetylcholine and record the change in fluorescence intensity over time.

    • The inhibition of the acetylcholine-induced calcium influx by the analog is used to determine its potency (IC₅₀).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a generalized experimental workflow for the characterization of novel this compound analogs.

Signaling Pathway of this compound Analogs at the Neuromuscular Junction

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ACh_vesicle Acetylcholine Vesicles ACh_release Acetylcholine Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to This compound This compound Analog This compound->nAChR Blocks No_Contraction Muscle Relaxation This compound->No_Contraction Ion_channel Ion Channel Opening nAChR->Ion_channel Activates nAChR->No_Contraction Depolarization Membrane Depolarization Ion_channel->Depolarization Na+ influx Contraction Muscle Contraction Depolarization->Contraction

Caption: Mechanism of action of this compound analogs at the neuromuscular junction.

Experimental Workflow for Screening Novel this compound Analogs

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation Analog_Design Analog Design (based on SAR) Peptide_Synthesis Solid-Phase Peptide Synthesis Analog_Design->Peptide_Synthesis Purification Purification & QC (HPLC, MS) Peptide_Synthesis->Purification Binding_Assay Primary Screen: Radioligand Binding Assay Purification->Binding_Assay Functional_Assay Secondary Screen: Calcium Imaging (HTS) Binding_Assay->Functional_Assay Active Hits Electrophysiology Tertiary Screen: Electrophysiology (TEVC) Functional_Assay->Electrophysiology Potent Hits Toxicity Toxicity Studies (LD50) Electrophysiology->Toxicity Lead Candidates Efficacy Efficacy Studies (Muscle Relaxation)

Caption: A generalized workflow for the design, screening, and evaluation of novel this compound analogs.

Conclusion

This compound and its analogs represent a promising class of nAChR antagonists with potential applications as neuromuscular blocking agents. The well-defined structure-activity relationship of the initial alanine-scanned analogs provides a strong foundation for the rational design of novel derivatives with improved pharmacological profiles. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research and development in this area, ultimately leading to the discovery of new therapeutic agents for a variety of clinical applications.

References

In vivo toxicity and LD50 of Azemiopsin in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vivo Toxicity and LD50 of Azemiopsin in Mouse Models

Introduction

This compound is a linear polypeptide neurotoxin isolated from the venom of the Fea's viper (Azemiops feae).[1][2][3][4] Comprising 21 amino acid residues, it is unique among snake venom neurotoxins as it lacks cysteine residues and disulfide bridges.[1][4][5][6] Its primary mechanism of action is the selective, high-affinity inhibition of the muscle-type nicotinic acetylcholine receptor (nAChR), which mediates neurotransmission at the neuromuscular junction.[2][5][7][8] This property makes this compound a potent muscle relaxant but also contributes to its toxicity at higher doses.[2][7] This guide provides a comprehensive overview of the in vivo toxicity of this compound, focusing on its median lethal dose (LD50) in mouse models, the experimental protocols used for its determination, and its underlying mechanism of action.

Quantitative Toxicity Data: LD50 of this compound

The toxicity of this compound in mice varies significantly depending on the route of administration. Intravenous injection is the most potent route, resulting in the lowest LD50 value. The following table summarizes the reported LD50 values from studies using mouse models.

Administration RouteLD50 ValueMouse StrainReference
Intravenous (i.v.)510 µg/kg (0.51 mg/kg)Not Specified[7][8]
Intramuscular (i.m.)0.732 ± 0.13 mg/kgNot Specified[8]
Intraperitoneal (i.p.)2.6 ± 0.3 mg/kgBALB/c[1][6][9]

Mechanism of Toxic Action

This compound exerts its toxic effects by acting as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding, thereby inhibiting the ion flow that leads to muscle cell depolarization and contraction. This results in flaccid paralysis. At lethal doses, this paralysis affects the respiratory muscles, leading to respiratory failure and death.

cluster_NMJ Neuromuscular Junction cluster_Toxin Toxic Action ACh Acetylcholine (ACh) nAChR Muscle nAChR (α1β1εδ) ACh->nAChR Binds Muscle Muscle Cell Depolarization & Contraction nAChR->Muscle Activates Paralysis Flaccid Paralysis (Respiratory Failure) nAChR->Paralysis Inhibition leads to This compound This compound This compound->nAChR Blocks

Caption: this compound's mechanism of blocking the nicotinic acetylcholine receptor.

Experimental Protocols for LD50 Determination

The determination of this compound's LD50 involves standardized procedures to ensure reproducibility and accuracy. The methodologies cited in the literature form the basis of the following protocols.

Animal Models and Housing
  • Species/Strain: Adult male mice are typically used, with the BALB/c strain being explicitly mentioned in some studies.[1][9]

  • Weight: Mice generally weigh between 18 and 22 grams.[1][9]

  • Acclimatization: Prior to experiments, animals are acclimatized to laboratory conditions.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water, in accordance with international guidelines for animal research.[1]

Toxin Preparation and Administration
  • Preparation: this compound is dissolved in a sterile, aqueous solution, such as water or saline, for injection.[1]

  • Dose Ranging: A series of graded doses are prepared to be administered to different groups of mice. For instance, in one study, intraperitoneal doses of 2, 2.7, 4, 8, and 10 mg/kg were used.[1] For intramuscular administration, doses included 0.7, 0.725, 0.75, 0.775, and 0.8 mg/kg.[8]

  • Administration: The toxin is administered via a specific route, most commonly intravenous (i.v.), intramuscular (i.m.), or intraperitoneal (i.p.), as these routes result in different toxicokinetic profiles.

Observation and Data Collection
  • Monitoring Period: Following administration, mice are observed continuously for the first few hours and then periodically over at least 24 hours.

  • Clinical Signs: Observations include signs of systemic toxicity, such as muscle weakness, paralysis, respiratory distress, and convulsions.

  • Lethality: The number of mortalities in each dose group within the 24-hour period is recorded. The time to death is also noted. For intramuscular doses between 0.725 and 0.8 mg/kg, the time to death was observed to be between approximately 12 and 20 minutes.[8]

  • Recovery: Surviving animals are monitored for recovery. Complete recovery from large, non-lethal doses has been observed 24 hours post-administration.[8]

LD50 Calculation

The LD50 value, the dose estimated to be lethal to 50% of the test population, is calculated from the mortality data using appropriate statistical methods, such as probit analysis.

A Animal Acclimatization (e.g., Male BALB/c mice, 18-22g) B Dose Preparation & Group Assignment A->B C Toxin Administration (i.v., i.p., or i.m.) B->C D Observation Period (24h) C->D E Record Clinical Signs (e.g., Paralysis, Distress) D->E F Record Mortality (# of Deaths per Group) D->F G Statistical Analysis (e.g., Probit Method) E->G F->G H LD50 Determination G->H

Caption: Standard experimental workflow for determining the LD50 of this compound.

Conclusion

This compound demonstrates significant in vivo toxicity in mouse models, with an LD50 highly dependent on the administration route. Its potent and selective antagonism of muscle-type nAChRs underlies both its therapeutic potential as a muscle relaxant and its lethal effects at higher concentrations. The detailed protocols for LD50 determination provide a standardized framework for assessing the toxicity of this and similar peptide toxins, which is crucial for preclinical safety evaluation and potential therapeutic development. Further research may focus on modifying this compound to widen its therapeutic window, enhancing its safety profile while retaining its muscle relaxant properties.[7]

References

Azemiopsin: A Potent and Selective Antagonist of the Adult Muscle-Type Nicotinic Acetylcholine Receptor (α1β1εδ nAChR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azemiopsin is a novel, 21-amino acid linear polypeptide originally isolated from the venom of the Fea's viper (Azemiops feae).[1][2] Unlike many other snake venom neurotoxins that target nicotinic acetylcholine receptors (nAChRs), this compound is notable for its lack of disulfide bridges, which simplifies its chemical synthesis and potential for therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its selective antagonist activity at the adult muscle-type α1β1εδ nAChR. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChRs and the potential of venom-derived peptides as therapeutic leads.

This compound has demonstrated high affinity and selectivity for the muscle-type nAChR, with a pronounced preference for the adult (α1β1εδ) subtype over the fetal (α1β1γδ) form and significantly lower affinity for various neuronal nAChR subtypes.[1][2][4] Its mechanism of action as a competitive antagonist at the neuromuscular junction underlies its potent muscle relaxant effects observed in preclinical studies.[5][6] This document consolidates the current knowledge on this compound, presenting quantitative data in structured tables, detailing key experimental protocols, and providing visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Activity of this compound at Nicotinic Acetylcholine Receptors

Receptor SubtypeAssay TypePreparationLigand/AgonistIC50 / EC50 (µM)Reference
Human Muscle-type (adult, α1β1εδ) Electrophysiology (TEVC)Xenopus oocytesAcetylcholine0.44 ± 0.1 [1][2]
Human Muscle-type (fetal, α1β1γδ)Electrophysiology (TEVC)Xenopus oocytesAcetylcholine1.56 ± 0.37[1][2]
Mouse Muscle-type (α1β1εδ)Calcium ImagingNeuro2a cellsAcetylcholine (30 µM)0.019 ± 0.008 [6]
Torpedo Muscle-typeRadioligand BindingT. californica electric organ125I-α-bungarotoxin0.18 ± 0.03[1][2]
Human Neuronal α7Radioligand BindingGH4C1 cells125I-α-bungarotoxin22 ± 2[1][2]
Human Neuronal α7Calcium ImagingNeuro2a cellsAcetylcholine (10 µM)2.67 ± 0.02[6]
Rat Neuronal α4β2Electrophysiology (TEVC)Xenopus oocytesNicotine (20 µM)No effect up to 50 µM[6]
Human Neuronal α3-containingCalcium ImagingSH-SY5Y cellsNicotine (100 µM)No effect up to 100 µM[6]

Table 2: In Vivo Toxicity of this compound in Mice

Administration RouteLD50 (mg/kg)Reference
Intraperitoneal2.6 ± 0.3[1]
Intravenous0.51 ± 0.06[6]
Intramuscular0.732 ± 0.13[6]

Table 3: In Vivo Muscle Relaxant Efficacy of this compound in Mice (Intramuscular Injection)

ParameterDose (µg/kg)ObservationReference
Initial Effective Dose30---[5][6]
Average Effective Dose90---[5][6]
Time to Maximal Effect---10 minutes[5][6]
Duration of Action (at 300 µg/kg)30055 minutes[5][6]
Elimination Half-life---20-40 minutes[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's activity.

Radioligand Binding Assay (Competitive)

This protocol is adapted from studies investigating the binding of this compound to nAChRs from Torpedo californica electric organ.[1][7]

Objective: To determine the binding affinity (IC50) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

  • Receptor Source: Membranes from the electric organ of Torpedo californica, rich in muscle-type nAChRs.

  • Radioligand: 125I-labeled α-bungarotoxin (a potent nAChR antagonist).

  • Test Compound: this compound.

  • Binding Buffer: 20 mM Tris-HCl buffer (pH 8.0) containing 1 mg/ml bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: 96-well plate format with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize Torpedo electric organ tissue in cold lysis buffer. Centrifuge the homogenate at low speed to remove large debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Binding buffer.

    • A range of concentrations of unlabeled this compound.

    • A fixed concentration of 125I-α-bungarotoxin.

    • The nAChR-rich membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is based on the heterologous expression of human nAChR subunits in Xenopus laevis oocytes to characterize the electrophysiological effects of this compound.[1][2]

Objective: To measure the effect of this compound on the ion currents mediated by specific nAChR subtypes upon activation by acetylcholine.

Materials:

  • Oocytes: Stage V-VI oocytes from Xenopus laevis.

  • cRNA: Complementary RNA encoding the human nAChR subunits (α1, β1, δ, ε for adult muscle-type; α1, β1, δ, γ for fetal muscle-type).

  • Injection System: Nanoject or similar microinjection apparatus.

  • TEVC Setup: Amplifier, headstage, micromanipulators, recording chamber, perfusion system, and data acquisition software.

  • Electrodes: Glass microelectrodes filled with 3 M KCl (resistance of 0.5-1.5 MΩ).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine.

  • Antagonist: this compound.

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

    • Treat the lobes with collagenase to defolliculate the oocytes.

    • Select healthy Stage V-VI oocytes and inject them with a mixture of cRNAs for the desired nAChR subunits.

    • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply acetylcholine via the perfusion system to elicit an inward current through the expressed nAChRs.

    • To test the effect of this compound, pre-incubate the oocyte with a specific concentration of this compound for a set period before co-applying it with acetylcholine.

    • Record the peak current amplitude in the absence and presence of different concentrations of this compound.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage of inhibition of the acetylcholine-induced current versus the concentration of this compound.

    • Fit the curve to determine the EC50 value, representing the concentration of this compound that causes a 50% reduction in the acetylcholine-evoked current.

Calcium Imaging in Cultured Cells

This protocol is adapted for screening the activity of nAChR antagonists like this compound using a fluorescent calcium indicator.[6][9]

Objective: To measure the inhibition of agonist-induced intracellular calcium increase by this compound in cells expressing nAChRs.

Materials:

  • Cell Line: A suitable cell line expressing the nAChR of interest (e.g., Neuro2a cells for mouse muscle-type nAChRs, SH-SY5Y for human neuronal nAChRs).

  • Calcium Indicator: A calcium-sensitive fluorescent dye such as Fluo-4 AM.

  • Loading Buffer: Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing Fluo-4 AM and Pluronic F-127 (to aid dye loading).

  • Agonist: Acetylcholine or nicotine at a concentration that elicits a robust calcium response.

  • Antagonist: this compound.

  • Fluorescence Microscope or Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

Procedure:

  • Cell Culture and Plating: Culture the cells in appropriate medium and plate them onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. For SH-SY5Y cells, differentiation may be induced using agents like retinoic acid to enhance neuronal characteristics.[6][10]

  • Dye Loading:

    • Wash the cells with physiological buffer.

    • Incubate the cells with the loading buffer containing Fluo-4 AM at 37°C for 30-60 minutes.

    • Wash the cells again to remove excess dye.

  • Imaging and Antagonist Application:

    • Acquire a baseline fluorescence reading.

    • Add different concentrations of this compound to the cells and incubate for a short period.

    • Add the agonist to stimulate the nAChRs and record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Quantify the peak fluorescence change in response to the agonist in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

nAChR_Signaling_and_Azemiopsin_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR α1β1εδ nAChR (Closed) ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Binds & Blocks nAChR_open α1β1εδ nAChR (Open) nAChR->nAChR_open Conformational Change Ions_in Na+, Ca2+ Influx Ions_out Na+, Ca2+ Ions_out->nAChR_open Flows through channel Depolarization Membrane Depolarization Ions_in->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Experimental Workflow: Two-Electrode Voltage Clamp

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes (Stage V-VI) cRNA_Inject Microinject cRNA into Oocytes Oocyte_Harvest->cRNA_Inject cRNA_Prep Prepare cRNA for nAChR Subunits (α1, β1, δ, ε) cRNA_Prep->cRNA_Inject Incubate Incubate Oocytes (2-4 days, 16-18°C) cRNA_Inject->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impale Impale with Two Microelectrodes Place_Oocyte->Impale Voltage_Clamp Set Holding Potential (e.g., -60 mV) Impale->Voltage_Clamp ACh_Application Apply Acetylcholine (ACh) Record Baseline Current Voltage_Clamp->ACh_Application Azem_Application Apply this compound + ACh Record Inhibited Current ACh_Application->Azem_Application Measure_Peak Measure Peak Current Amplitudes Azem_Application->Measure_Peak Calc_Inhibition Calculate % Inhibition Measure_Peak->Calc_Inhibition Plot_Curve Plot Concentration- Response Curve Calc_Inhibition->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Logical Relationship: this compound's Selectivity Profile

Azemiopsin_Selectivity cluster_high_affinity High Affinity / Potency cluster_low_affinity Low Affinity / Potency cluster_no_effect No Significant Effect This compound This compound Muscle_Adult Muscle-type nAChR (α1β1εδ) This compound->Muscle_Adult Strong Antagonist (IC50/EC50: nM to low µM) Muscle_Fetal Muscle-type nAChR (α1β1γδ) This compound->Muscle_Fetal Weaker Antagonist Neuronal_a7 Neuronal α7 nAChR This compound->Neuronal_a7 Weak Antagonist Neuronal_a4b2 Neuronal α4β2 nAChR This compound->Neuronal_a4b2 Neuronal_a3 Neuronal α3-containing nAChRs This compound->Neuronal_a3 GABA_A GABAA Receptors This compound->GABA_A HT3 5-HT3 Receptors This compound->HT3

Conclusion

This compound stands out as a highly selective and potent antagonist of the adult muscle-type α1β1εδ nicotinic acetylcholine receptor. Its unique linear structure, devoid of disulfide bonds, makes it an attractive candidate for synthetic production and modification. The comprehensive data presented in this guide highlight its potential as a pharmacological tool for studying the neuromuscular junction and as a lead compound for the development of novel muscle relaxants. Further research into its structure-activity relationship and in vivo preclinical profile will be crucial in fully elucidating its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into this promising venom-derived peptide.

References

Investigating the Evolutionary Origins of Azemiopsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiopsin is a novel 21-amino acid polypeptide neurotoxin isolated from the venom of the Fea's viper (Azemiops feae).[1] Structurally unique among nicotinic acetylcholine receptor (nAChR) antagonists, it lacks the cysteine residues and disulfide bridges typical of other snake venom neurotoxins.[1] This guide delves into the evolutionary origins of this compound, detailing its emergence from ancestral non-toxic proteins, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparative analysis, and key biological and experimental pathways are visualized to provide a comprehensive overview for researchers in toxinology and pharmacology.

Evolutionary Origins and Phylogenetic Context

Transcriptomic analysis of the Azemiops feae venom gland has been crucial in elucidating the evolutionary pathway of this compound.[2][3] The toxin originates from a gene encoding a C-type natriuretic peptide (CNP) precursor.[2] Natriuretic peptides are a family of hormones involved in cardiovascular and body fluid homeostasis, with CNP considered the ancestral form in vertebrates.[4][5]

The evolution of this compound is a compelling example of neofunctionalization , where a gene, following a duplication event, acquires a completely new function. The ancestral CNP gene likely underwent duplication, after which the resulting paralog retained its original function while the other accumulated mutations in its propeptide region. These mutations gave rise to a novel, neurotoxic peptide, which was then selectively expressed in the venom gland.

This evolutionary event is not unique to Azemiops. A similar process occurred independently in the Temple Pit Viper (Tropidolaemus wagleri), which produces waglerins , a group of proline-rich neurotoxic peptides.[6] Like this compound, waglerins evolved from the propeptide region of a BPP/ACEI-CNP precursor gene.[6] The shared proline-rich character and homologous C-terminal hexapeptide of this compound and waglerins suggest a convergent evolutionary trajectory, where two distinct viper lineages independently evolved neurotoxic peptides from the same ancestral, non-toxic gene scaffold.[1][7]

Evolutionary_Origin cluster_ancestor Ancestral Viper Lineage cluster_divergence Lineage Divergence & Gene Duplication cluster_azemiops Azemiopinae Lineage (e.g., Azemiops feae) cluster_tropidolaemus Crotalinae Lineage (e.g., Tropidolaemus wagleri) Ancestral_Gene Ancestral BPP/CNP Gene (Function: Vasoactive) Duplication Gene Duplication Event Ancestral_Gene->Duplication Evolutionary Time Propeptide_Mutation_A Propeptide Region Mutation & Selection Duplication->Propeptide_Mutation_A Divergence Propeptide_Mutation_W Propeptide Region Mutation & Selection Duplication->Propeptide_Mutation_W Divergence This compound This compound Gene (Neofunctionalization: Neurotoxicity) Propeptide_Mutation_A->this compound Waglerin Waglerin Gene (Neofunctionalization: Neurotoxicity) Propeptide_Mutation_W->Waglerin

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are critical for signal transmission at the neuromuscular junction.[8][9] Unlike many snake neurotoxins that are highly specific, this compound shows a preference for the muscle-type nAChR over the neuronal α7 subtype.[1][10]

Upon binding to the nAChR, this compound competitively inhibits the binding of the neurotransmitter acetylcholine (ACh). This blockade prevents the ion channel from opening, thereby inhibiting the influx of sodium ions and subsequent depolarization of the muscle cell membrane. The result is flaccid paralysis. Electrophysiological studies have shown that this compound potently blocks acetylcholine-induced currents in cells expressing human muscle-type nAChRs.[1][10] It also discriminates between the adult (α1β1εδ) and fetal (α1β1γδ) isoforms of the muscle receptor, showing higher potency against the adult form.[1]

Signaling_Pathway cluster_inhibition Inhibition by this compound This compound This compound nAChR nAChR This compound->nAChR competitively binds Block Channel Blocked Paralysis Flaccid Paralysis Block->Paralysis Nerve Nerve ACh ACh Nerve->ACh releases ACh->nAChR binds to nAChR->Block Channel Channel nAChR->Channel activates Depolarization Depolarization Channel->Depolarization

Quantitative Data Summary

The biological activity of this compound has been quantified through various bioassays. The data below are compiled from radioligand binding and electrophysiology experiments.

Table 1: Receptor Binding Affinity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of this compound required to displace 50% of a specific radioligand from the target receptor. Lower values denote higher binding affinity.

Receptor TargetRadioligandPreparationIC₅₀ (μM)Citation(s)
Torpedo nAChR (muscle-type)¹²⁵I-α-bungarotoxinElectric organ membranes0.18 ± 0.03[1][11]
Human α7 nAChR¹²⁵I-α-bungarotoxinTransfected GH₄C₁ cells22 ± 2[1][11]
Mouse muscle nAChR (α1β1εδ)¹²⁵I-α-bungarotoxin-0.019 ± 0.008[9]
Human α7 nAChRCalcium Imaging-2.67 ± 0.02[9]
Table 2: Functional Receptor Blockade (EC₅₀)

The half-maximal effective concentration (EC₅₀) measures the concentration of this compound required to block 50% of the acetylcholine-induced response in functional assays.

Receptor TargetPreparationEC₅₀ (μM)Citation(s)
Human muscle nAChR (adult, α1β1εδ)Xenopus oocytes0.44 ± 0.1[1][11]
Human muscle nAChR (fetal, α1β1γδ)Xenopus oocytes1.56 ± 0.37[1][11]
Table 3: Alanine Scanning Mutagenesis Results

Alanine scanning is used to identify key residues essential for the toxin's biological activity. Each residue is systematically replaced with alanine, and the effect on binding to Torpedo nAChR is measured. A significant loss of activity indicates the residue is critical for the interaction.

Residue SubstitutionPositionRelative Binding Inhibition (%)ImplicationCitation(s)
D3A3~20%Critical for activity[8][11]
N4A4~10%Critical for activity[8][11]
W5A5~5%Critical for activity[8][11]
W6A6~15%Critical for activity[8][11]
P8A8~20%Critical for activity[8][11]
P9A9~30%Important for activity[8][11]
H10A10~25%Important for activity[8][11]
Q11A11~40%Important for activity[8][11]
P13A13~50%Moderately important[8][11]
R14A14~50%Moderately important[8][11]
P15A - P21A15-21>80%C-terminus less critical[8][11]

Note: Relative binding inhibition is estimated from published graphical data where 100% represents the binding of ¹²⁵I-α-bungarotoxin in the absence of any peptide.[11]

Key Experimental Protocols

The characterization of this compound involves a multi-step process combining transcriptomics, proteomics, and functional pharmacology.

Experimental_Workflow Venom_Gland 1. Venom Gland Collection (Azemiops feae) RNA_Seq 2a. Transcriptomics (NGS) - Total RNA Extraction - cDNA Library Prep - Illumina Sequencing Venom_Gland->RNA_Seq Proteomics 2b. Proteomics - Venom Extraction & HPLC - SDS-PAGE & In-gel Digestion - LC-MS/MS Venom_Gland->Proteomics De_Novo 3a. De Novo Assembly - Assemble transcripts - Identify toxin families (e.g., CNP) RNA_Seq->De_Novo DB_Search 3b. Database Search - Match MS/MS spectra - Identify this compound protein Proteomics->DB_Search Synthesis 4. Peptide Synthesis - Solid-phase synthesis of this compound & Alanine analogues De_Novo->Synthesis DB_Search->Synthesis Functional_Assay 5. Functional Characterization Synthesis->Functional_Assay Binding Radioligand Binding Assay (Determine IC₅₀) Functional_Assay->Binding TEVC Two-Electrode Voltage Clamp (Determine EC₅₀) Functional_Assay->TEVC

Venom Gland Transcriptomics and Proteomics
  • Objective: To identify the genetic blueprint and protein composition of Azemiops feae venom.

  • Protocol:

    • Tissue Collection: Venom glands are dissected from A. feae specimens and immediately stored in a stabilizing solution (e.g., RNAlater) at -80°C.[12]

    • RNA Extraction & Sequencing (Transcriptomics): Total RNA is extracted using a commercial kit (e.g., miRNeasy).[12] RNA quality is assessed (e.g., via Agilent Bioanalyzer). A cDNA library is constructed and sequenced using a high-throughput platform like Illumina.[2][3]

    • Bioinformatic Analysis: Raw sequencing reads are trimmed for quality and assembled de novo using software like Trinity.[13] The resulting contigs are annotated by searching against protein databases (e.g., UniProt) using BLASTx to identify transcripts encoding known toxin families, including natriuretic peptides.[3]

    • Protein Identification (Proteomics): Crude venom is fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Protein bands of interest are excised from SDS-PAGE gels, subjected to tryptic digestion, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The resulting spectra are searched against the translated transcriptome database to confirm the presence and sequence of this compound.[2]

Radioligand Binding Assay
  • Objective: To determine the binding affinity (IC₅₀) of this compound for specific nAChR subtypes.

  • Protocol:

    • Preparation of Receptors: nAChR-rich membranes are prepared from a source tissue (e.g., Torpedo californica electric organ for muscle-type receptors) or from cell lines heterologously expressing the receptor subtype of interest (e.g., human α7).[8][14]

    • Competitive Binding: A fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-α-bungarotoxin) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.[8]

    • Separation and Counting: The reaction is allowed to reach equilibrium. Receptor-bound radioligand is then separated from the unbound ligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C).[8][14] The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The data are plotted as percent inhibition versus this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[8]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Objective: To measure the functional effect (EC₅₀) of this compound on nAChR ion channel activity.

  • Protocol:

    • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs. They are then microinjected with cRNA encoding the subunits of the desired human nAChR subtype (e.g., α1, β1, ε, δ for the adult muscle type). The oocytes are incubated for 2-4 days to allow for receptor expression on the cell surface.[15][16]

    • TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential and one to inject current.[17][18] The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • Ligand Application: The oocyte is perfused with a solution containing acetylcholine to elicit an inward current through the nAChRs. Once a stable baseline response is established, this compound is applied at various concentrations, and the resulting inhibition of the acetylcholine-induced current is measured.[1]

    • Data Analysis: The inhibitory effect at each concentration is calculated, and the resulting dose-response data are fitted to determine the EC₅₀ value.[1]

References

Methodological & Application

Application Notes and Protocols for Azemiopsin Electrophysiology in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functional characterization of Azemiopsin, a selective peptide antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs), using the Xenopus laevis oocyte expression system and two-electrode voltage clamp (TEVC) electrophysiology.

Introduction

This compound, a polypeptide isolated from the venom of the Fea's viper (Azemiops feae), has been identified as a potent and selective inhibitor of muscle-type nAChRs.[1][2][3][4] This property makes it a valuable pharmacological tool for studying the structure and function of these receptors and a potential lead compound for the development of novel muscle relaxants. The Xenopus oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels and receptors, allowing for detailed electrophysiological analysis.[5] This document outlines the protocols for expressing nAChRs in Xenopus oocytes and characterizing the inhibitory activity of this compound using TEVC.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against various nAChR subtypes. The following table summarizes the key findings from published studies.

Receptor SubtypeAgonist and ConcentrationThis compound IC50Reference
Human Muscle-type nAChR (adult, α1β1εδ) Acetylcholine0.44 ± 0.1 µM[2][6]
Human Muscle-type nAChR (fetal, α1β1γδ) Acetylcholine1.56 ± 0.37 µM[2][6]
Mouse Muscle-type nAChR (α1β1εδ) 30 µM Acetylcholine (EC100)~19 nM[1][3]
Human Neuronal nAChR (α7) 10 µM Acetylcholine (EC50)~3 µM[1][3]
Human Neuronal nAChR (α7) Acetylcholine22 ± 2 µM[2][6]
Torpedo nAChR α-bungarotoxin competition0.18 ± 0.03 µM[2][6]

Signaling Pathway of this compound at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the acetylcholine binding sites on the extracellular domain of the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This inhibition blocks the conformational change required for channel opening, thus preventing the influx of cations (primarily Na+ and K+) and subsequent cell membrane depolarization.

Azemiopsin_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_effects Cellular Effects nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change No_Influx No Cation Influx nAChR_closed->No_Influx Remains Closed Ion_Influx Cation Influx (Na+, K+) nAChR_open->Ion_Influx Allows ACh Acetylcholine (ACh) ACh->nAChR_closed Binds This compound This compound This compound->nAChR_closed Competitively Binds (Blocks ACh) Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to No_Depolarization No Membrane Depolarization No_Influx->No_Depolarization TEVC_Workflow cluster_prep Preparation cluster_recording TEVC Recording Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) Microinjection Microinjection of cRNA into Oocytes Oocyte_Prep->Microinjection cRNA_Prep cRNA Preparation (In Vitro Transcription) cRNA_Prep->Microinjection Incubation Incubation (2-7 days at 16-18°C) Microinjection->Incubation TEVC_Setup TEVC Setup (Oocyte Placement & Impalement) Incubation->TEVC_Setup Data_Acquisition Data Acquisition (Agonist & this compound Application) TEVC_Setup->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for Radiolabeling Azemiopsin in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azemiopsin, a 21-amino acid polypeptide isolated from the venom of the Fea's viper (Azemiops feae), is a potent and selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[1][2] Its unique structure, lacking cysteine residues and disulfide bridges, makes it a valuable tool for studying nAChR pharmacology.[1][3] Radiolabeling of this compound is a critical step for enabling in-depth receptor binding studies, such as determining binding affinity, receptor density, and for screening of novel neuromuscular blocking agents. This document provides detailed protocols and application notes for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]) and its subsequent use in competitive receptor binding assays.

Quantitative Data Summary

The binding affinity of this compound for various nAChR subtypes has been determined through competitive binding and functional assays. The following table summarizes key quantitative data from the literature.

Receptor SubtypeLigand/Assay ConditionIC₅₀ / EC₅₀Reference
Torpedo nAChRCompetition with [¹²⁵I]α-bungarotoxin0.18 ± 0.03 µM[3][4]
Human muscle-type nAChR (adult, α1β1εδ)Acetylcholine-induced currents in Xenopus oocytes0.44 ± 0.1 µM[3]
Human muscle-type nAChR (fetal, α1β1γδ)Acetylcholine-induced currents in Xenopus oocytes1.56 ± 0.37 µM[3]
Mouse muscle-type nAChR (α1β1εδ)Acetylcholine-evoked calcium responses19 ± 8 nM[1][5]
Human α7 nAChRCompetition with [¹²⁵I]α-bungarotoxin22 ± 2 µM[3][4]
Human α7 nAChRAcetylcholine-activated calcium imaging2.67 ± 0.02 µM[2]

Signaling Pathway of the Muscle-Type Nicotinic Acetylcholine Receptor

This compound exerts its effect by blocking the muscle-type nAChR, a ligand-gated ion channel. The binding of the endogenous agonist, acetylcholine (ACh), to the nAChR initiates a signaling cascade that leads to muscle contraction. The following diagram illustrates this pathway.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Muscle-type nAChR (α₁β₁δε) ACh->nAChR Binds to receptor This compound This compound This compound->nAChR Blocks receptor Na_ion Na⁺ Influx nAChR->Na_ion Opens channel Ca_ion Ca²⁺ Influx nAChR->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization Contraction Muscle Contraction Depolarization->Contraction

nAChR Signaling Pathway at the Neuromuscular Junction.

Experimental Protocols

Radiolabeling of this compound with Iodine-125

Principle:

Direct radioiodination of peptides is a common method that targets tyrosine or histidine residues. This compound's amino acid sequence (DNWWPKPPHQGPRPPRPRPKP) contains two tryptophan (W) residues and one histidine (H) residue, all of which are susceptible to iodination. However, tryptophan residues are also prone to oxidation under harsh iodination conditions, which could alter the peptide's biological activity. Therefore, a mild iodination method is recommended. The Chloramine-T method, when used under controlled conditions, provides a balance of efficiency and preservation of peptide integrity.

Materials:

  • Synthetic this compound (high purity, >95%)

  • Na[¹²⁵I] (high specific activity, carrier-free)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.25 M, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Gamma counter

Protocol:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of Chloramine-T in phosphate buffer.

    • Prepare a 2 mg/mL stock solution of sodium metabisulfite in phosphate buffer.

    • Equilibrate the Sephadex G-10 column with phosphate buffer containing 0.1% BSA.

  • Iodination Reaction:

    • In a shielded fume hood, combine the following in a microcentrifuge tube:

      • 10 µg of this compound (in 10 µL of phosphate buffer)

      • 1 mCi of Na[¹²⁵I]

    • Initiate the reaction by adding 10 µL of the Chloramine-T solution.

    • Gently mix and incubate for 60 seconds at room temperature. The short incubation time is crucial to minimize oxidation of tryptophan residues.

  • Quenching the Reaction:

    • Stop the reaction by adding 20 µL of the sodium metabisulfite solution.

  • Purification of [¹²⁵I]this compound:

    • Size-Exclusion Chromatography:

      • Load the reaction mixture onto the equilibrated Sephadex G-10 column.

      • Elute with phosphate buffer containing 0.1% BSA.

      • Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a gamma counter.

      • The [¹²⁵I]this compound will elute in the initial fractions (void volume), while the free [¹²⁵I] will be retained and elute later.

      • Pool the radioactive fractions corresponding to the labeled peptide.

    • RP-HPLC (for higher purity):

      • For applications requiring high specific activity and purity, further purification by RP-HPLC is recommended.

      • Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

      • Monitor the elution profile with a UV detector (at 214 nm and 280 nm) and a radioactivity detector.

      • Collect the peak corresponding to mono-iodinated this compound.

  • Assessment of Radiolabeling:

    • Determine the radiochemical purity by analyzing an aliquot of the purified product by RP-HPLC.

    • Calculate the specific activity by measuring the total radioactivity and the concentration of the peptide.

Competitive Receptor Binding Assay

Principle:

This assay measures the ability of a test compound (unlabeled this compound or other potential ligands) to compete with a fixed concentration of radiolabeled ligand ([¹²⁵I]this compound) for binding to the nAChR. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

Materials:

  • [¹²⁵I]this compound (prepared as described above)

  • Cell membranes or tissue homogenates expressing the muscle-type nAChR (e.g., from Torpedo californica electric organ or from cell lines expressing the receptor)

  • Unlabeled this compound (for standard curve)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Protocol:

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, prepare the following reactions in triplicate:

      • Total Binding: [¹²⁵I]this compound + receptor preparation + binding buffer.

      • Non-specific Binding: [¹²⁵I]this compound + receptor preparation + a high concentration of unlabeled this compound (e.g., 10 µM) + binding buffer.

      • Competition: [¹²⁵I]this compound + receptor preparation + varying concentrations of the test compound + binding buffer.

  • Incubation:

    • Add the receptor preparation (e.g., 50-100 µg of protein) to each well/tube.

    • Add the unlabeled competitor or buffer.

    • Add [¹²⁵I]this compound (at a concentration close to its Kd, if known, or a low nanomolar concentration).

    • Incubate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through the glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the overall workflow for radiolabeling this compound and its application in a competitive binding assay.

Experimental_Workflow cluster_radiolabeling Radiolabeling of this compound cluster_binding_assay Competitive Binding Assay start Start This compound Synthetic this compound start->this compound iodination Iodination with Na[¹²⁵I] (Chloramine-T method) This compound->iodination quenching Quench Reaction (Sodium Metabisulfite) iodination->quenching purification Purification (Size-Exclusion or RP-HPLC) quenching->purification assessment Assess Purity and Specific Activity purification->assessment labeled_product [¹²⁵I]this compound assessment->labeled_product assay_setup Assay Setup (Total, Non-specific, Competition) labeled_product->assay_setup Use in Assay incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration and Washing incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis end End analysis->end

References

Application Notes: Azemiopsin as a Selective Antagonist for Neuromuscular Junction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azemiopsin is a 21-amino acid linear peptide originally isolated from the venom of the Fea's viper (Azemiops feae)[1][2]. Unlike many other snake venom neurotoxins, this compound is unique in that it contains no cysteine residues or disulfide bridges, which simplifies its chemical synthesis and modification[2][3]. It functions as a potent and highly selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), the primary receptor responsible for mediating signal transmission at the neuromuscular junction (NMJ)[3][4]. Its high affinity for the adult form of the muscle nAChR and lower affinity for neuronal nAChR subtypes make it an invaluable pharmacological tool for researchers studying NMJ physiology, neuromuscular diseases, and for the development of novel muscle relaxants[4][5].

Mechanism of Action

At the neuromuscular junction, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine (ACh) into the synaptic cleft[6]. ACh then binds to nAChRs clustered on the postsynaptic muscle membrane, causing a depolarization known as the end-plate potential, which, if it reaches the threshold, initiates muscle contraction[6].

This compound acts as a non-depolarizing neuromuscular blocking agent[4]. It competitively inhibits the binding of acetylcholine to muscle-type nAChRs, thereby preventing ion channel opening and subsequent muscle cell depolarization[1][4]. This blockade of neuromuscular transmission leads to muscle relaxation[5]. Studies have shown it is more potent against the adult (α1β1εδ) form of the muscle nAChR than the fetal (α1β1γδ) form[1][2][7].

Quantitative Data for this compound

The following tables summarize the inhibitory potency and in vivo effects of this compound based on published preclinical studies.

Table 1: In Vitro Inhibitory Potency of this compound on Nicotinic Acetylcholine Receptors

Receptor TypeSpecies/Model SystemAssay TypeAgonist / CompetitorIC50 / EC50 ValueReference
Muscle-type nAChR TorpedoRadioligand Bindingα-bungarotoxin0.18 ± 0.03 µM[1]
Muscle-type nAChR (adult, α1β1εδ) Human (expressed in Xenopus oocytes)ElectrophysiologyAcetylcholine0.44 ± 0.1 µM[1][2]
Muscle-type nAChR (fetal, α1β1γδ) Human (expressed in Xenopus oocytes)ElectrophysiologyAcetylcholine1.56 ± 0.37 µM[1][2]
Muscle-type nAChR (α1β1εδ) MouseCalcium ImagingAcetylcholine (30 µM)19 ± 8 nM[4]
Neuronal α7 nAChR HumanRadioligand Bindingα-bungarotoxin22 ± 2 µM[1]
Neuronal α7 nAChR HumanCalcium ImagingAcetylcholine (10 µM)~ 3 µM[5]
Neuronal α4β2 nAChR RatElectrophysiologyNicotine (20 µM)No effect up to 50 µM[4]
Neuronal α3-containing nAChR HumanCalcium ImagingNicotine (100 µM)No effect up to 100 µM[4]
5-HT3 Receptor N/AElectrophysiologySerotoninNo effect up to 10 µM[1][2]
GABAA Receptor (α1β3γ2 or α2β3γ2) N/AElectrophysiologyGABANo effect up to 100 µM[1][2]

Table 2: In Vivo Efficacy and Toxicity of this compound in Mice

ParameterAdministration RouteDose / ValueEffectReference
Initial Effective Dose Intramuscular30 µg/kgMuscle relaxation[4][5]
Average Effective Dose Intramuscular90 µg/kgMuscle relaxation[4][5]
Time to Max Effect Intramuscular10 minutesPeak muscle relaxation[5]
Duration of Action Intramuscular~55 minutes (at 300 µg/kg)Sustained muscle relaxation[5][8]
Elimination Half-Life N/A20 - 40 minutesPharmacokinetic profile[5]
Acute Toxicity (LD50) Intravenous510 µg/kgLethality[4][5]

Visualized Signaling Pathway and Workflows

Azemiopsin_Mechanism cluster_pre Presynaptic Terminal (Motor Neuron) cluster_post Postsynaptic Membrane (Muscle Fiber) AP Action Potential Vesicle Synaptic Vesicle (contains ACh) AP->Vesicle triggers ACh_release Vesicle->ACh_release fusion ACh Acetylcholine (ACh) ACh_release->ACh releases nAChR Muscle nAChR Contraction Muscle Contraction nAChR->Contraction activates ACh->nAChR This compound This compound This compound->nAChR BLOCKS

Caption: this compound blocks neuromuscular transmission by inhibiting acetylcholine binding to nAChRs.

Binding_Assay_Workflow start Start prep Prepare nAChR-rich membranes (e.g., from Torpedo electric organ) start->prep incubate Incubate membranes with: 1. Radiolabeled ligand (e.g., ¹²⁵I-α-bungarotoxin) 2. Varying concentrations of this compound prep->incubate separate Separate bound from free ligand (e.g., via rapid filtration) incubate->separate measure Measure radioactivity of bound ligand (e.g., using a gamma counter) separate->measure analyze Analyze data: Plot % inhibition vs. [this compound] Calculate IC₅₀ value measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine this compound's IC50.

TEVC_Workflow start Start prep Prepare Xenopus laevis oocytes start->prep inject Inject oocytes with cRNA encoding human muscle nAChR subunits (α, β, δ, ε) prep->inject express Incubate oocytes for 2-5 days to allow receptor expression inject->express clamp Perform two-electrode voltage clamp (TEVC). Clamp membrane potential at -60mV to -80mV. express->clamp apply_ach Apply Acetylcholine (ACh) to elicit a baseline inward current clamp->apply_ach apply_az Co-apply ACh with varying concentrations of this compound and record current apply_ach->apply_az analyze Analyze data: Measure inhibition of ACh-evoked current. Construct dose-response curve to find IC₅₀/EC₅₀. apply_az->analyze end End analyze->end

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment on Xenopus oocytes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details a method to determine the inhibitory constant (IC50) of this compound for the muscle-type nAChR using a competition assay with a radiolabeled antagonist like ¹²⁵I-α-bungarotoxin. The methodology is adapted from principles described in studies on this compound[1][2].

A. Materials

  • nAChR-rich membranes (e.g., from Torpedo californica electric organ)

  • This compound (synthetic)

  • ¹²⁵I-α-bungarotoxin (radiolabeled ligand)

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

  • Wash Buffer: Cold PBS, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and fluid (if using ³H-ligand) or gamma counter tubes

  • Filtration manifold

  • Gamma counter

B. Procedure

  • Preparation: Thaw the nAChR-rich membranes on ice. Dilute the membranes in binding buffer to a final concentration that provides adequate specific binding (typically 10-20 µg protein per reaction).

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membranes + ¹²⁵I-α-bungarotoxin (at a concentration near its Kd, e.g., 1 nM).

    • Non-specific Binding: Membranes + ¹²⁵I-α-bungarotoxin + a high concentration of a known competitor (e.g., 1 µM unlabeled α-bungarotoxin).

    • Competition: Membranes + ¹²⁵I-α-bungarotoxin + serial dilutions of this compound (e.g., from 1 nM to 100 µM).

  • Incubation: Add binding buffer to reach a final volume (e.g., 200 µL). Incubate all tubes for 1-2 hours at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Pre-soak the glass fiber filters in wash buffer. Rapidly filter the contents of each tube through the filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash each filter rapidly with 3 x 3 mL of cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into gamma counter tubes and measure the retained radioactivity using a gamma counter.

C. Data Analysis

  • Calculate Specific Binding = (Total Binding cpm) - (Non-specific Binding cpm).

  • For each this compound concentration, calculate the Percentage of Inhibition = 100 * [1 - ((Sample cpm - Non-specific cpm) / (Specific Binding cpm))].

  • Plot the Percentage of Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes how to functionally assess the inhibitory effect of this compound on human muscle nAChRs heterologously expressed in Xenopus laevis oocytes. This method allows for the direct measurement of ion channel blockade[1][2][7].

A. Materials

  • Xenopus laevis oocytes (stage V-VI)

  • cRNAs for human nAChR subunits (α1, β1, δ, ε for adult; α1, β1, δ, γ for fetal)

  • Oocyte Ringer's 2 (OR2) solution

  • Collagenase solution

  • Microinjection system (e.g., Nanoject)

  • TEVC setup (amplifier, digitizer, perfusion system, recording chamber)

  • Glass microelectrodes (filled with 3 M KCl)

  • Acetylcholine (ACh) stock solution

  • This compound stock solution

B. Procedure

  • Oocyte Preparation: Harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution in OR2 for 1-2 hours. Manually select healthy stage V-VI oocytes.

  • cRNA Injection: Mix the cRNAs for the desired nAChR subunits in a 1:1:1:1 ratio. Using a microinjection system, inject approximately 50 nL of the cRNA mixture (total of ~50 ng RNA) into the cytoplasm of each oocyte.

  • Expression: Incubate the injected oocytes at 16-18°C in OR2 solution (supplemented with antibiotics) for 2-5 days to allow for receptor expression on the oocyte surface.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with OR2 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Using the TEVC amplifier, clamp the oocyte's membrane potential to a holding potential of -70 mV.

    • Establish a baseline current by perfusing the oocyte with OR2.

  • Drug Application:

    • To determine the baseline response, apply a concentration of ACh that elicits a submaximal response (e.g., the EC50 concentration, ~30-100 µM) for a few seconds until the current response peaks. Wash with OR2 until the current returns to baseline.

    • To test inhibition, pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.

    • During the continued presence of this compound, co-apply the same concentration of ACh and record the peak inward current.

    • Repeat this process for a range of this compound concentrations, ensuring a thorough washout period between applications.

C. Data Analysis

  • Measure the peak current amplitude elicited by ACh in the absence (I_control) and presence (I_this compound) of the peptide.

  • Calculate the Percentage of Inhibition for each concentration: 100 * (1 - (I_this compound / I_control)).

  • Plot the Percentage of Inhibition against the logarithm of the this compound concentration.

  • Fit the data using a sigmoidal dose-response equation to determine the IC50 value.

References

Application Notes and Protocols for High-Throughput Screening of Azemiopsin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azemiopsin is a 21-amino acid polypeptide originally isolated from the venom of the Fea's viper (Azemiops feae).[1][2] It is a potent and selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neuromuscular transmission.[1][3][4] Unlike many other venom-derived neurotoxins, this compound is a linear peptide containing no cysteine residues or disulfide bridges, which simplifies its chemical synthesis and the generation of derivatives for structure-activity relationship (SAR) studies.[1][2] Its high affinity and selectivity for the muscle nAChR make it an attractive lead compound for the development of novel muscle relaxants with potential therapeutic applications.[3][4]

This document provides detailed protocols for the high-throughput screening (HTS) of this compound derivatives to identify candidates with optimized potency, selectivity, and pharmacokinetic properties. The protocols cover primary screening using a fluorescence-based calcium flux assay, secondary screening and hit validation via automated patch-clamp electrophysiology, and a counterscreen for assessing cytotoxicity.

Data Presentation: this compound and Derivative Activity

The following tables summarize the biological activity of wild-type this compound and a selection of its alanine-scan derivatives. This data is essential for establishing baseline activity and understanding the contribution of individual amino acid residues to the peptide's interaction with its target.

Table 1: Inhibitory Activity of Wild-Type this compound on Nicotinic Acetylcholine Receptors

PeptideTarget ReceptorAssay TypeAgonistPotency (IC₅₀/EC₅₀)Reference
This compoundHuman Muscle nAChR (adult, α1β1εδ)Electrophysiology (Two-electrode voltage clamp)AcetylcholineEC₅₀ = 0.44 ± 0.1 µM[2][5]
This compoundHuman Muscle nAChR (fetal, α1β1γδ)Electrophysiology (Two-electrode voltage clamp)AcetylcholineEC₅₀ = 1.56 ± 0.37 µM[2][5]
This compoundMouse Muscle nAChR (α1β1εδ)Calcium Imaging (Fluo-4)Acetylcholine (30 µM)IC₅₀ = 19 ± 8 nM[4]
This compoundTorpedo nAChRRadioligand Binding (α-bungarotoxin competition)-IC₅₀ = 0.18 ± 0.03 µM[2][5]
This compoundHuman Neuronal α7 nAChRRadioligand Binding (α-bungarotoxin competition)-IC₅₀ = 22 ± 2 µM[2][5]
This compoundHuman Neuronal α7 nAChRCalcium Imaging (Case12)Acetylcholine (10 µM)IC₅₀ ≈ 3 µM[4]

Table 2: Structure-Activity Relationship of this compound Alanine-Scan Derivatives

This table presents data from an alanine scan where individual residues of this compound were replaced with alanine to determine their importance for binding to the Torpedo nAChR. Activity was measured as the ability of the analog (at 2 µM) to inhibit the binding of ¹²⁵I-labeled α-bungarotoxin. A higher percentage of inhibition indicates a more potent analog, while a low percentage suggests the substituted residue is critical for activity.

Derivative (Residue Substituted with Ala)Sequence Position% Inhibition of ¹²⁵I-α-Bgt Binding (at 2 µM)Inferred ImportanceReference
D1A1~95%Not essential[5]
N2A2~98%Not essential[5]
W3A 3~10% Essential [5]
W4A 4~5% Essential [5]
P5A 5~20% Essential [5]
K6A 6~15% Essential [5]
P7A7~90%Not essential[5]
P8A 8~5% Essential [5]
H9A 9~2% Essential [5]
Q10A 10~5% Essential [5]
G11A 11~40% Essential [5]
P12A12~100%Not essential[5]
R13A 13~50% Important [5]
P14A 14~50% Important [5]
P15A15~95%Not essential[5]
R16A16~90%Not essential[5]
P17A17~100%Not essential[5]
R18A18~95%Not essential[5]
P19A19~98%Not essential[5]
K20A20~90%Not essential[5]
P21A21~100%Not essential[5]
This compound-NH₂ (C-terminal amide)C-terminusAs active as native peptideAmidation is tolerated[1]

Note: The alanine scanning results indicate that residues at positions 3-6, 8-11, and 13-14 are essential for binding to the Torpedo nAChR.[2][5]

Signaling Pathway and Screening Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and the experimental workflows for screening this compound derivatives.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Muscle Membrane ActionPotential Action Potential CaV Voltage-gated Ca²⁺ Channels ActionPotential->CaV opens AChVesicle ACh Vesicles CaV->AChVesicle triggers fusion ACh Acetylcholine (ACh) AChVesicle->ACh releases nAChR Muscle nAChR (α1)₂β1δε ACh->nAChR binds IonInflux Na⁺ Influx K⁺ Efflux nAChR->IonInflux opens channel Depolarization Depolarization (End Plate Potential) IonInflux->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction This compound This compound Derivative This compound->nAChR blocks

Caption: Muscle-type nAChR signaling pathway at the neuromuscular junction.

HTS_Workflow cluster_0 Primary Screening (384-well) cluster_1 Hit Confirmation & Counterscreen cluster_2 Secondary Screening & Hit Validation CompoundLibrary This compound Derivative Library PrimaryAssay Calcium Flux Assay (FLIPR) CompoundLibrary->PrimaryAssay PrimaryHits Primary Hits PrimaryAssay->PrimaryHits Identifies Antagonists DoseResponse Dose-Response (IC₅₀ Determination) PrimaryHits->DoseResponse Cytotoxicity Cell Viability Assay (e.g., MTT, ATP-based) PrimaryHits->Cytotoxicity ConfirmedHits Confirmed, Non-Toxic Hits DoseResponse->ConfirmedHits Cytotoxicity->ConfirmedHits Filters out Cytotoxic Hits APC Automated Patch-Clamp (e.g., QPatch, SyncroPatch) ValidatedHits Validated Hits APC->ValidatedHits Confirms mechanism & potency SAR SAR Analysis & Lead Optimization ValidatedHits->SAR

Caption: High-throughput screening cascade for this compound derivatives.

Experimental Protocols

Primary HTS: Fluorescence-Based Calcium Flux Assay (Antagonist Mode)

This assay is designed for rapid screening of the this compound derivative library in a 384-well format to identify compounds that inhibit acetylcholine-induced calcium influx through muscle-type nAChRs.

a. Cell Culture and Plating:

  • Cell Line: Human rhabdomyosarcoma cell line RD (or TE671, which is genetically identical to RD) endogenously expressing the adult muscle-type nAChR.[6][7][8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 10% CO₂.[8]

  • Plating for Assay:

    • Harvest cells using Trypsin-EDTA when they reach 70-80% confluency.

    • Resuspend cells in assay medium (e.g., DMEM without serum).

    • Seed cells into 384-well black, clear-bottom tissue culture plates at a density of 7,000-10,000 cells per well in a volume of 25 µL.

    • Incubate the plates overnight at 37°C, 10% CO₂ to allow for cell adherence.[9]

b. Assay Protocol:

  • Dye Loading:

    • Prepare a 2X loading buffer solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Remove the culture medium from the cell plate.

    • Add 25 µL of the 2X loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Prepare a compound source plate by serially diluting this compound derivatives in assay buffer. The final screening concentration is typically 1-10 µM.

    • Using a fluorescence plate reader equipped with a liquid handler (e.g., FLIPR, FlexStation), transfer 12.5 µL from the compound source plate to the cell plate.

    • Incubate for 10-20 minutes at room temperature.

  • Agonist Addition and Signal Reading:

    • Prepare an agonist solution of acetylcholine at a concentration that elicits ~80-90% of the maximal response (EC₈₀-EC₉₀), predetermined from dose-response curves.[9]

    • The plate reader will add 12.5 µL of the acetylcholine solution to each well while simultaneously recording fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for a period of 2-3 minutes.

    • Controls: Include wells with no cells (background), cells with buffer only (negative control), and cells with acetylcholine only (positive control) on each plate.

c. Data Analysis:

  • Calculate the percentage inhibition for each test compound relative to the positive (acetylcholine alone) and negative (buffer alone) controls.

  • Identify "hits" as compounds that produce a statistically significant inhibition (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).

Secondary HTS: Automated Patch-Clamp Electrophysiology

This protocol is for confirming the inhibitory activity and determining the potency (IC₅₀) of hits identified in the primary screen using a high-throughput automated patch-clamp system (e.g., QPatch, SyncroPatch).[6][10][11]

a. Cell Preparation:

  • Use the same RD cell line as in the primary assay.

  • Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in the appropriate extracellular solution.

b. Solutions:

  • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[12]

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[12]

c. Automated Patch-Clamp Protocol:

  • System Setup: Prime the system with the intracellular and extracellular solutions according to the manufacturer's instructions.

  • Cell Handling: The system will automatically capture individual cells on the patch-clamp chip.

  • Seal Formation and Whole-Cell Configuration: The system will establish a giga-ohm seal and then rupture the cell membrane to achieve the whole-cell configuration.

  • Compound Application and Recording (Antagonist Mode):

    • Hold the cell at a potential of -60 mV or -70 mV.[6]

    • Establish a stable baseline current.

    • Apply a pre-determined concentration of acetylcholine (e.g., EC₅₀) to elicit a control inward current.

    • Wash the cell with extracellular buffer.

    • Pre-incubate the cell with the this compound derivative (at various concentrations) for 2-5 minutes.

    • Co-apply the same concentration of acetylcholine along with the derivative and record the resulting current.

    • Repeat this process for a range of derivative concentrations to generate a dose-response curve.

d. Data Analysis:

  • Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of the test compound.

  • Calculate the percentage inhibition for each concentration.

  • Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

Counterscreen: Cell Viability Assay

This assay is crucial to eliminate false positives from the primary screen that act via cytotoxic mechanisms rather than specific nAChR antagonism. An ATP-based luminescence assay is recommended for its high sensitivity and HTS compatibility.

a. Cell Plating:

  • Plate RD cells in 384-well white, opaque-walled tissue culture plates at the same density as the primary assay (7,000-10,000 cells/well) in 40 µL of culture medium.

  • Incubate overnight at 37°C, 10% CO₂.

b. Assay Protocol:

  • Compound Addition: Add 10 µL of the this compound derivatives (at the highest concentration used in the primary screen) to the cell plates. Include a known cytotoxic agent as a positive control and vehicle (DMSO/buffer) as a negative control.

  • Incubation: Incubate the plates for a period that matches the longest incubation time in the primary screening workflow (e.g., 1-2 hours). For a more comprehensive toxicity profile, a longer incubation (e.g., 24 hours) can also be performed.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add 50 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Shake the plates on an orbital shaker for 2 minutes to ensure complete lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability for each compound relative to the vehicle control (100% viability) and the positive control (0% viability).

  • Flag any compound that significantly reduces cell viability (e.g., >20% reduction) as potentially cytotoxic and deprioritize it for further investigation.

References

Application Note: Alanine Scanning Mutagenesis of Azemiopsin to Identify Key Residues for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azemiopsin is a 21-amino acid polypeptide toxin originally isolated from the venom of the Fea's viper (Azemiops feae).[1] Its sequence is DNWWPKPPHQGPRPPRPRPKP.[2] Uniquely for a neurotoxin of its class, it lacks any cysteine residues or disulfide bridges, which simplifies its chemical synthesis and modification.[3] this compound is a potent and selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), blocking synaptic transmission at the neuromuscular junction.[1] This makes it an interesting lead compound for the development of novel muscle relaxants.[4]

Alanine scanning mutagenesis is a powerful technique used to determine the energetic contribution of individual amino acid side chains to a protein's function or interaction with a binding partner.[5] By systematically replacing each residue with alanine, which has a small, chemically inert methyl side chain, one can identify "hotspot" residues that are critical for the interaction.[6] This application note details the methodology for using alanine scanning to identify the key functional residues of this compound and provides protocols for its synthesis and functional evaluation. A study has previously identified residues at positions 3-6, 8-11, and 13-14 as essential for this compound's binding to the Torpedo nAChR.[3][7]

Data Presentation: Alanine Scan of this compound

The following table summarizes the results of an alanine scanning study on this compound. The data represents the ability of each alanine-substituted analogue (at a 2 µM concentration) to inhibit the binding of 125I-labeled α-bungarotoxin to Torpedo nAChR-rich membranes. A high percentage of inhibition indicates that the analogue binds effectively to the receptor, implying the substituted residue is not critical. Conversely, a low percentage of inhibition suggests the original residue is essential for high-affinity binding.

Residue Position Original Residue Alanine Mutant Inhibition of 125I-α-bungarotoxin binding (%) Inference
Wild-Type-This compound~95%Reference
2Asn (N)[N2A]~90%Not critical
3 Trp (W) [W3A] ~15% Critical
4 Trp (W) [W4A] ~5% Critical
5 Pro (P) [P5A] ~25% Critical
6 Lys (K) [K6A] ~20% Critical
7Pro (P)[P7A]~95%Not critical
8 Pro (P) [P8A] ~30% Critical
9 His (H) [H9A] ~40% Critical
10 Gln (Q) [Q10A] ~35% Critical
11 Gly (G) [G11A] ~50% Critical
12Pro (P)[P12A]~95%Not critical
13 Arg (R) [R13A] ~55% Important
14 Pro (P) [P14A] ~50% Important
15Pro (P)[P15A]~90%Not critical
16Arg (R)[R16A]~85%Not critical
17Pro (P)[P17A]~95%Not critical
18Arg (R)[R18A]~90%Not critical
19Pro (P)[P19A]~95%Not critical
20Lys (K)[K20A]~85%Not critical
21Pro (P)[P21A]~95%Not critical
Data is interpreted from published graphical representations[8] and serves as an illustrative summary.

Visualizations

Experimental Workflow

The following diagram outlines the comprehensive workflow for the alanine scanning mutagenesis of this compound, from peptide synthesis to final data analysis.

G cluster_synthesis Peptide Synthesis & Purification cluster_assay Functional Characterization cluster_analysis Data Analysis & Interpretation s1 Design Alanine Mutants (e.g., [W3A], [W4A]...[P21A]) s2 Solid-Phase Peptide Synthesis (Fmoc Chemistry) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification by RP-HPLC s3->s4 s5 Mass Spectrometry Verification s4->s5 a1 Radioligand Binding Assay (Competition with 125I-α-Bgt on nAChR) s5->a1 a2 Electrophysiology Assay (TEVC on Xenopus Oocytes) s5->a2 a3 Calcium Imaging Assay (FLIPR on nAChR-expressing cells) s5->a3 d1 Calculate IC50 / Ki values a1->d1 a2->d1 a3->d1 d2 Identify 'Hotspot' Residues (Residues with >10-fold loss of affinity) d1->d2 d3 Map Hotspots onto Structure d2->d3 end Inform Rational Drug Design d3->end

Caption: Workflow for this compound Alanine Scanning.

Mechanism of Action

This diagram illustrates the inhibitory action of this compound at the neuromuscular junction, preventing muscle contraction.

G cluster_NMJ Neuromuscular Junction cluster_synapse Synaptic Cleft motor_neuron Motor Neuron Terminal ACh Acetylcholine (ACh) motor_neuron->ACh Release muscle_cell Muscle Cell Membrane nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates Az This compound Az->nAChR Binds & Blocks Contraction Muscle Contraction nAChR->Contraction Na+ influx leads to

Caption: this compound blocks the nAChR at the neuromuscular junction.

Drug Development Logic

This diagram shows the logical progression from identifying key residues via alanine scanning to the development of optimized drug candidates.

G start Wild-Type this compound (Lead Peptide) scan Alanine Scanning Mutagenesis start->scan hotspot Identify Functional Hotspots (e.g., W3, W4, P5, K6) scan->hotspot pharm Develop Pharmacophore Model (Key interacting side chains) hotspot->pharm lib Design Focused Library (Modify non-essential residues for improved stability, solubility, etc.) hotspot->lib opt Lead Optimization pharm->opt lib->opt end Optimized Drug Candidate opt->end

Caption: From hotspot identification to rational drug design.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogues by Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of this compound and its alanine-substituted analogues using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ala-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Coupling Cycle (repeated for each residue): a. Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF. b. Activation: In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. c. Coupling: Add the activated amino acid solution to the reaction vessel and agitate for 1-2 hours at room temperature. d. Washing: Wash the resin with DMF, DCM, and repeat. Perform a Kaiser test to confirm complete coupling.

  • Sequence Elongation: Repeat the coupling cycle for all 21 residues according to the desired sequence (substituting with Fmoc-Ala-OH at the appropriate position for each mutant).

  • Cleavage and Deprotection: After the final residue is coupled and deprotected, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature with gentle agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry (MALDI-TOF or ESI-MS). Lyophilize the pure fractions for long-term storage.

Protocol 2: Radioligand Competition Binding Assay

This assay measures the ability of this compound analogues to compete with a radiolabeled ligand (125I-α-bungarotoxin) for binding to the nAChR.[8]

Materials:

  • nAChR-rich membranes (e.g., from Torpedo californica electric organ)

  • 125I-α-bungarotoxin (radioligand)

  • This compound analogues (competitors)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 1 mg/mL BSA

  • 96-well filter plates (e.g., glass fiber)

  • Scintillation fluid and gamma counter

Procedure:

  • Assay Setup: Perform the assay in a 96-well plate format. All dilutions should be made in the Assay Buffer.

  • Reaction Mixture: To each well, add:

    • 50 µL of nAChR-rich membranes (final concentration ~1 nM of bungarotoxin binding sites).

    • 50 µL of the this compound analogue at various concentrations (e.g., from 1 nM to 100 µM). For a single-point alanine scan, a fixed concentration (e.g., 2 µM) is used.

    • 50 µL of 125I-α-bungarotoxin (final concentration ~0.5 nM).

  • Controls:

    • Total Binding: Wells containing membranes and radioligand but no competitor.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known non-labeled ligand (e.g., 1 mM carbachol or 10 µM α-cobratoxin).

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Harvesting: Transfer the reaction mixtures to a 96-well filter plate and wash rapidly with ice-cold Assay Buffer (3x) using a vacuum manifold to separate bound from free radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each well (if required by the counter), and measure the radioactivity in a gamma counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • For the alanine scan, express the binding in the presence of each analogue as a percentage of the control (specific binding without any competitor).

    • For concentration-response curves, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol assesses the functional inhibition of nAChRs by this compound analogues expressed in Xenopus laevis oocytes.[2][3]

Materials:

  • Xenopus laevis oocytes

  • cRNA for human muscle nAChR subunits (e.g., α1, β1, δ, ε)

  • Microinjection setup

  • TEVC rig (amplifier, perfusion system, recording chamber)

  • Electrodes (filled with 3 M KCl)

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

  • Acetylcholine (ACh) stock solution

  • This compound analogues

Procedure:

  • Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus oocytes. b. Microinject oocytes with a mixture of cRNAs encoding the nAChR subunits. c. Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • TEVC Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). c. Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Functional Assay: a. Establish a baseline current by perfusing the oocyte with ND96. b. To elicit a response, apply a short pulse (10-20 seconds) of acetylcholine (e.g., 100 µM) and record the peak inward current. Wash with ND96 until the current returns to baseline. Repeat to ensure a stable response. c. To test for inhibition, pre-incubate the oocyte with a specific concentration of an this compound analogue for 2-5 minutes. d. During the perfusion with the analogue, apply the same ACh pulse and record the inhibited current.

  • Data Analysis: a. Calculate the percentage of inhibition for each analogue concentration: Inhibition (%) = (1 - (I_analogue / I_control)) * 100. b. To determine the IC₅₀, test a range of analogue concentrations, plot the percent inhibition against the log concentration, and fit the data using a dose-response equation.

References

Troubleshooting & Optimization

Reducing non-specific binding of Azemiopsin in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Azemiopsin in in vitro assays.

Troubleshooting Guide: Reducing Non-Specific Binding

High background or inconsistent results in your in vitro assays using this compound may be due to non-specific binding. This guide provides a systematic approach to identify and resolve these issues.

Question: I am observing high background signal in my ELISA/plate-based assay with this compound. What are the likely causes and how can I fix it?

Answer: High background is often a result of this compound or detection reagents binding to unoccupied sites on the microplate wells. This compound, being a peptide, may also adhere to plastic surfaces. Here’s a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting High Background start High Background Observed optimize_blocking Optimize Blocking Buffer start->optimize_blocking Step 1 adjust_buffer Adjust Assay/Wash Buffer optimize_blocking->adjust_buffer If issue persists modify_washing Modify Washing Protocol adjust_buffer->modify_washing If issue persists check_reagents Check Reagent Concentrations modify_washing->check_reagents If issue persists end Reduced Background check_reagents->end Problem Solved

Caption: Troubleshooting workflow for high background signal.

1. Optimize Your Blocking Strategy: Inadequate blocking is a primary cause of non-specific binding.

  • Choice of Blocking Agent: The effectiveness of a blocking agent can be assay-dependent. Consider testing different options.

    • Bovine Serum Albumin (BSA): A common and effective blocking agent for peptides.[1][2][3] It can prevent peptides from binding to plastic surfaces and other proteins.[1]

    • Non-Fat Dry Milk or Casein: Cost-effective alternatives, but be aware that milk proteins can sometimes interfere with certain detection systems (e.g., biotin-avidin) or if you are studying phosphorylated proteins.[3][4]

    • Normal Serum: Using normal serum from the same species as your secondary antibody can be very effective at reducing background from non-specific antibody binding.[5][6]

  • Blocking Concentration and Incubation Time: Ensure you are using an adequate concentration and incubation time.

Blocking AgentRecommended ConcentrationRecommended Incubation Time
BSA1-5% (w/v) in PBS or TBS1-2 hours at room temperature or overnight at 4°C
Non-Fat Dry Milk3-5% (w/v) in PBS or TBS1-2 hours at room temperature or overnight at 4°C
Normal Serum5% (v/v) in PBS or TBS1 hour at room temperature

2. Adjust Assay and Wash Buffers: The composition of your buffers can significantly impact non-specific interactions.

  • Add a Detergent: A non-ionic detergent like Tween-20 can help disrupt hydrophobic interactions.[1]

  • Increase Salt Concentration: For a potentially cationic peptide like this compound, increasing the salt concentration (e.g., NaCl) in your buffers can reduce electrostatic interactions with negatively charged surfaces.[1]

Buffer AdditiveRecommended ConcentrationPurpose
Tween-200.05% - 0.1% (v/v)Reduces hydrophobic interactions
Sodium Chloride (NaCl)150 mM - 500 mMReduces electrostatic interactions

3. Enhance Washing Steps: Insufficient washing can leave behind unbound this compound or detection reagents.

  • Increase Wash Volume and Number of Washes: Ensure each well is completely filled and aspirated during each wash. Increase the number of wash cycles from 3 to 5.

  • Include a Soaking Step: Allowing the wash buffer to sit in the wells for a few minutes during each wash can improve the removal of non-specifically bound molecules.

Question: My results with this compound are inconsistent between experiments. Could non-specific binding be the cause?

Answer: Yes, variability in non-specific binding can lead to poor reproducibility. In addition to the steps above, consider the following:

  • Pre-treatment of Labware: Cationic peptides can bind to glass and plastic surfaces.[7] Pre-incubating pipette tips and tubes with a blocking solution (e.g., 0.1% BSA) can help minimize loss of this compound and reduce variability.[2]

  • Consistent Reagent Preparation: Prepare fresh buffers and reagent dilutions for each experiment to avoid issues with contamination or degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a 21-amino acid peptide toxin originally isolated from the venom of the Fea's viper (Azemiops feae). It is a selective antagonist of the nicotinic acetylcholine receptor (nAChR), with a higher affinity for the muscle-type nAChR. A key structural feature is the absence of cysteine residues and disulfide bridges.

Q2: Why is non-specific binding a particular concern for a peptide like this compound?

Peptides, especially those with a net positive charge, can be prone to non-specific binding due to:

  • Electrostatic Interactions: Positively charged residues can interact with negatively charged surfaces, such as polystyrene plates.[7][8]

  • Hydrophobic Interactions: Non-polar amino acid residues in the peptide can interact with hydrophobic surfaces.

Q3: Which blocking agent is best to start with for this compound?

For peptide studies, a good starting point is 1% BSA in your chosen buffer (e.g., PBS or TBS).[1][2] It is generally effective at preventing non-specific protein and peptide binding to surfaces without interfering with many detection systems.[1][3]

Q4: Can I use the same blocking buffer to dilute my this compound and antibodies?

Yes, diluting your this compound and antibodies in a buffer containing a blocking agent (like BSA or serum) and a detergent (like Tween-20) is a common and effective strategy to continuously suppress non-specific binding throughout the assay.

Experimental Protocols

Protocol 1: General Blocking Procedure for Plate-Based Assays

  • After coating the plate with your target molecule and washing, add 200-300 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Wash the plate 3-5 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Proceed with the addition of your this compound solution.

Protocol 2: Buffer Optimization for Reducing this compound Non-Specific Binding

  • Prepare a set of assay buffers with varying concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM) and a constant concentration of Tween-20 (e.g., 0.05%).

  • Run a control experiment with wells that do not contain the target receptor for this compound.

  • Add this compound diluted in the different buffers to these control wells.

  • Proceed with your standard detection method.

  • The buffer that yields the lowest signal in the control wells is the optimal buffer for reducing non-specific binding.

G cluster_0 Buffer Optimization Workflow start Prepare Assay Buffers (Varying NaCl, Constant Tween-20) run_control Run Control Experiment (No Target Receptor) start->run_control add_this compound Add this compound in Different Buffers run_control->add_this compound detect_signal Standard Detection Protocol add_this compound->detect_signal analyze Analyze Signal in Control Wells detect_signal->analyze end Select Buffer with Lowest Background analyze->end

Caption: Workflow for optimizing assay buffer conditions.

References

Azemiopsin Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and long-term storage of Azemiopsin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this novel polypeptide ligand of the nicotinic acetylcholine receptor (nAChR).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For maximal stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] When stored under these conditions in a tightly sealed container with a desiccant to minimize moisture, the peptide can be stable for several years.[1][3]

Q2: How should I handle the this compound vial upon receiving it and before opening?

Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1][2] This prevents condensation from forming on the peptide, as it can be hygroscopic.[1] Moisture can significantly reduce the long-term stability of the peptide.[2][3]

Q3: What is the recommended procedure for reconstituting this compound?

Once the vial has reached room temperature, it is recommended to briefly centrifuge it to ensure all the lyophilized powder is at the bottom.[1] The choice of solvent depends on the experimental requirements. For many biological assays, sterile, nuclease-free water or a buffer at a slightly acidic pH (pH 5-7) is recommended.[4] Given this compound's amino acid sequence (DNWWPKPPHQGPRPPRPRPKP), which contains several basic residues (K, R), it should be soluble in aqueous solutions.[5][6] If solubility issues arise, a small amount of 10-25% acetic acid can be used to aid dissolution before diluting to the final concentration.[4]

Q4: How should I store this compound once it is in solution?

Storing peptides in solution for extended periods is not recommended.[2][7] Once reconstituted, this compound solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][4] These aliquots should be stored at -20°C or -80°C.[3][4] For short-term use (a few days), the solution may be stored at 4°C, depending on its stability in the specific buffer used.[3]

Q5: Are there any specific amino acids in this compound that I should be concerned about regarding stability?

The amino acid sequence of this compound is DNWWPKPPHQGPRPPRPRPKP.[5][6] It notably lacks cysteine residues, which means it is not susceptible to disulfide bond formation or the oxidation issues commonly associated with cysteine-containing peptides.[5][6] However, it does contain tryptophan (W) and asparagine (N), which can be prone to oxidation and degradation, respectively.[2][8][9] Therefore, minimizing exposure to air and using oxygen-free solvents for reconstitution can further enhance stability.[4][10]

Q6: What are the signs of this compound degradation?

Visual signs of degradation in a reconstituted peptide solution can include the appearance of cloudiness or particulates.[11] However, degradation can occur at a molecular level without any visible changes.[11] Therefore, it is crucial to adhere to proper storage and handling guidelines. If degradation is suspected, the biological activity of the peptide should be re-assessed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving lyophilized this compound The peptide has not fully equilibrated to room temperature, leading to condensation and clumping. The chosen solvent is not optimal.Ensure the vial is at room temperature before opening.[1][2] Try reconstituting in sterile, nuclease-free water first. If solubility remains an issue, add a small amount of 10-25% acetic acid.[4] Gentle sonication may also aid dissolution.[4]
Loss of biological activity in experiments The peptide has degraded due to improper storage or handling. Multiple freeze-thaw cycles of the stock solution.Always aliquot the reconstituted peptide into single-use volumes to avoid freeze-thaw cycles.[2][3][4] Ensure the peptide is stored at the recommended temperature and protected from light.[3] Prepare fresh solutions for critical experiments.
Inconsistent experimental results Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. Partial dissolution of the peptide.Weigh the required amount of peptide quickly in a low-humidity environment and tightly reseal the vial.[1] Ensure the peptide is fully dissolved before use; the solution should be clear.[10]

Quantitative Data Summary

While specific, long-term quantitative stability data for this compound is not extensively published, the following tables provide a summary of best practices for peptide storage based on general principles that apply to this compound.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized -20°C to -80°CYearsStore in a tightly sealed container with desiccant.[1][3]
4°CWeeks to MonthsFor short-term storage only; ensure the container is well-sealed.[2][11]
Room TemperatureDays to WeeksNot recommended for long-term storage; minimize exposure to light and moisture.[2][12]
In Solution -20°C to -80°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][7] The stability is buffer-dependent.
4°CA few daysFor immediate use; stability is significantly reduced compared to frozen solutions.[3]

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability Best Practices
Temperature Lower temperatures slow down degradation.[3]Store at -20°C or -80°C for long-term preservation.[1][3]
Moisture Can lead to hydrolysis of the peptide backbone.[3]Store lyophilized peptide with a desiccant and allow the vial to reach room temperature before opening.[1][2]
Oxygen Can cause oxidation of susceptible amino acids like Tryptophan.[4]Minimize exposure to air.[11] For reconstitution, consider using oxygen-free solvents.[4]
pH Sub-optimal pH can lead to degradation or aggregation.A slightly acidic pH (5-7) is generally recommended for peptide solutions.[4]
Freeze-Thaw Cycles Can cause peptide degradation.[2][3]Aliquot reconstituted peptide into single-use volumes.[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature.

  • Allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.[7]

  • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Under sterile conditions (e.g., in a laminar flow hood), open the vial.

  • Add the desired volume of a suitable solvent (e.g., sterile, nuclease-free water or 0.1 M ammonium acetate buffer, pH 6.2, as used in its isolation[5]).

  • Gently vortex or pipette up and down to dissolve the peptide completely. The solution should be clear.

  • If the peptide is intended for immediate use, proceed with the experiment. Otherwise, proceed to Protocol 2 for aliquoting and storage.

Protocol 2: Aliquoting and Storage of Reconstituted this compound

  • Using sterile pipette tips, dispense the reconstituted this compound solution into single-use, low-protein-binding microcentrifuge tubes.

  • The volume of each aliquot should be appropriate for a single experiment to avoid wasting the peptide.

  • Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.

  • Store the aliquots at -20°C or -80°C.

  • When an aliquot is needed, remove it from the freezer and thaw it on ice. Use the entire aliquot for the experiment and do not re-freeze any remaining solution.

Visualizations

Azemiopsin_Mechanism_of_Action cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to MuscleCell Muscle Cell Membrane nAChR->MuscleCell Activates Ion Channel (Na+ influx) Muscle Contraction Muscle Contraction MuscleCell->Muscle Contraction Leads to This compound This compound This compound->nAChR Blocks Binding

Caption: Mechanism of this compound as an antagonist of the nicotinic acetylcholine receptor.

Azemiopsin_Experimental_Workflow start Receive Lyophilized This compound storage Long-term Storage (-20°C to -80°C) start->storage equilibration Equilibrate to Room Temperature in Desiccator storage->equilibration reconstitution Reconstitute in Appropriate Solvent equilibration->reconstitution aliquoting Aliquot into Single-Use Volumes reconstitution->aliquoting experiment Thaw Aliquot and Use in Assay reconstitution->experiment Immediate Use short_term_storage Store Aliquots (-20°C to -80°C) aliquoting->short_term_storage short_term_storage->experiment end Data Analysis experiment->end

Caption: Recommended experimental workflow for handling this compound.

References

Troubleshooting low yield in synthetic Azemiopsin peptide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the synthetic production of Azemiopsin, a linear peptide from the Azemiops feae viper venom.[1][2] This guide provides troubleshooting advice, detailed experimental protocols, and quantitative data to help you optimize your synthesis and purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall peptide yield is very low after synthesis and cleavage. What are the common causes?

Low overall yield in solid-phase peptide synthesis (SPPS) can stem from several factors throughout the process. The primary culprits are often incomplete reactions at each step (coupling and deprotection), peptide aggregation, and issues during the final cleavage and purification steps.[3][4] For a 70-mer peptide, even a 97% yield at each of the 140 steps (coupling and deprotection) results in a theoretical overall yield of only 1.4%. Increasing the efficiency to 99.5% can boost the theoretical yield to 50%.[4]

Common Causes for Low Yield:

  • Incomplete Coupling Reactions: Difficult amino acid couplings, steric hindrance, or suboptimal reagent concentrations can lead to truncated or deletion sequences.[4][5]

  • Peptide Aggregation: Hydrophobic sequences or the formation of secondary structures on the solid support can hinder reagent access to the growing peptide chain.[3][6]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit reaction efficiency.[7][8]

  • Suboptimal Cleavage Conditions: Incomplete removal of the peptide from the resin or premature cleavage can significantly reduce the final yield.

  • Losses during Purification: Suboptimal purification methods can lead to significant loss of the target peptide.[9]

Q2: I suspect incomplete coupling. How can I improve coupling efficiency?

Optimizing coupling conditions is critical for maximizing yield. Here are several strategies to enhance coupling efficiency:

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can drive the reaction forward.[5]

  • Double Coupling: For notoriously difficult couplings, such as those involving proline, arginine, or consecutive identical amino acids, performing the coupling step twice can improve the outcome.[5]

  • Choice of Coupling Reagents: Using more efficient coupling reagents like HATU, HCTU, or PyBOP can improve efficiency, especially for sterically hindered amino acids.[10]

  • Optimize Solvents: Ensure you are using fresh, high-purity solvents.[4] While DMF is common, N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides as it enhances solvation.[6]

  • Temperature Control: Increasing the reaction temperature can improve the purity and yield for some sequences.[4]

Q3: My peptide is very hydrophobic, and I'm seeing signs of aggregation. What can I do?

Peptide aggregation is a major challenge, particularly with hydrophobic sequences.[3] Here's how to address it:

  • Incorporate Solubilizing Agents: Using pseudoproline dipeptides or polyethylene glycol (PEG) linkers can help prevent aggregation.[3]

  • Microwave-Assisted Synthesis: This technique can help to disrupt aggregation and improve synthesis efficiency.

  • Chaotropic Salts: Adding chaotropic salts like guanidine hydrochloride during purification can help to solubilize aggregated peptides.[11]

  • Solvent Choice: As mentioned, using NMP instead of DMF can improve the solvation of hydrophobic peptides.[6]

Q4: How do I know if my low yield is due to problems during cleavage and deprotection?

Post-synthesis analysis is key. Before full-scale cleavage, it's advisable to perform a test cleavage on a small amount of resin. Analyze the cleaved products by HPLC and mass spectrometry to identify the presence of your target peptide and any major impurities.[6]

Common Cleavage and Deprotection Issues:

  • Incomplete Deprotection: Some protecting groups are more difficult to remove than others. Extended cleavage times may be necessary for complete removal.

  • Side Reactions: The harsh acidic conditions of cleavage can cause side reactions, such as the reattachment of protecting groups to other locations on the peptide.[4] Using appropriate scavengers in the cleavage cocktail is crucial to prevent this.

  • Oxidation: Methionine and Tryptophan residues are susceptible to oxidation. The synthesis of this compound, which contains two tryptophan residues, may benefit from the use of protecting groups on these residues.[1][12]

Q5: What is a reasonable expected yield for a peptide like this compound?

The expected yield for a synthetic peptide is highly dependent on its length, sequence, and the purity required. For a peptide of moderate length like this compound, the crude yield can vary significantly. After purification, the final yield of a highly pure peptide is often in the range of 10-30%.

Quantitative Data Summary

The following tables provide a summary of expected outcomes at different stages of peptide synthesis and purification.

Table 1: Typical Crude Peptide Purity and Common Impurities

Purity LevelCommon ImpuritiesAnalytical Techniques for Detection
Crude Truncated sequences, deletion sequences, incompletely deprotected sequences, products of side reactions (e.g., aspartimide formation, oxidation), residual scavengers and TFA.[4]RP-HPLC, Mass Spectrometry (MS)[4]
>70% Primarily deletion and truncated sequences.RP-HPLC, MS
>85% Minor deletion sequences and diastereomers.RP-HPLC, MS, Amino Acid Analysis (AAA)[13]
>95% Trace amounts of closely related impurities.High-resolution RP-HPLC, MS, AAA, Capillary Electrophoresis (CE)[14]

Table 2: Expected Yields at Different Stages of Synthesis and Purification

StageExpected Yield RangeFactors Influencing Yield
Crude Peptide (post-cleavage) 50-80%Sequence difficulty, coupling efficiency, resin loading.
After Initial Purification (e.g., Flash Chromatography) 30-60%Crude purity, separation efficiency of the method.[9]
After Final Purification (e.g., RP-HPLC) 10-30%Number of purification steps, resolution of the target peptide from impurities.
Overall Yield (High Purity) 5-20%Cumulative losses at each step.

Experimental Protocols

Protocol 1: Test Cleavage and Analysis

  • Resin Sampling: Carefully take a small sample (5-10 mg) of the peptide-resin.

  • Drying: Thoroughly wash the resin with a volatile solvent like Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 100 µL for 5 mg of resin) and let it react for 2-3 hours at room temperature.[15]

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide and wash the pellet several times with cold ether to remove scavengers.[11]

  • Analysis: Dissolve the dried peptide in an appropriate solvent (e.g., water with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry to confirm the molecular weight and assess the crude purity.[11]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, small amounts of acetonitrile or acetic acid can be added. For very insoluble peptides, 6M guanidine hydrochloride can be used.[11]

  • Column: Use a C18 reversed-phase column suitable for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low to high percentage of Solvent B. A typical gradient for a crude peptide might be 5% to 65% Solvent B over 60 minutes.

  • Detection: Monitor the elution of the peptide at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visual Troubleshooting Guides

The following diagrams illustrate common troubleshooting workflows in synthetic peptide production.

Troubleshooting_Low_Yield Start Low Overall Yield Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude Main_Peak_Absent Main Peak Absent or Very Small Check_Crude->Main_Peak_Absent No/Low Target MW Main_Peak_Present Main Peak Present (Low Purity) Check_Crude->Main_Peak_Present Target MW Present Synthesis_Failure Major Synthesis Failure Main_Peak_Absent->Synthesis_Failure Purification_Issue Purification Inefficiency Main_Peak_Present->Purification_Issue Optimize_Synthesis Optimize Synthesis: - Coupling Reagents - Solvents - Temperature - Double Coupling Synthesis_Failure->Optimize_Synthesis Optimize_Purification Optimize Purification: - Gradient - Column Chemistry - Sample Loading Purification_Issue->Optimize_Purification Re_Synthesize Re-synthesize Peptide Optimize_Synthesis->Re_Synthesize Re_Purify Re-purify Crude Product Optimize_Purification->Re_Purify

Caption: General troubleshooting workflow for low peptide yield.

Incomplete_Coupling_Troubleshooting Start Suspected Incomplete Coupling (Deletion sequences in MS) Identify_Problematic_Residue Identify Problematic Residue (e.g., Pro, Arg, hydrophobic aa) Start->Identify_Problematic_Residue Difficult_Coupling Known Difficult Coupling Identify_Problematic_Residue->Difficult_Coupling Aggregation Potential Aggregation Identify_Problematic_Residue->Aggregation Strategy_1 Implement Double Coupling for specific residues Difficult_Coupling->Strategy_1 Strategy_2 Change Coupling Reagent (e.g., to HATU) Difficult_Coupling->Strategy_2 Strategy_3 Change Solvent (e.g., DMF to NMP) Aggregation->Strategy_3 Strategy_4 Incorporate Pseudoproline Dipeptides Aggregation->Strategy_4 Re_Synthesize Re-synthesize and Analyze Strategy_1->Re_Synthesize Strategy_2->Re_Synthesize Strategy_3->Re_Synthesize Strategy_4->Re_Synthesize

Caption: Troubleshooting strategy for incomplete coupling reactions.

Cleavage_and_Purification_Workflow Start Crude Peptide Solubilization Solubilization (0.1% TFA/H2O, Guanidine HCl) Start->Solubilization Purification RP-HPLC Purification Solubilization->Purification Fraction_Analysis Fraction Analysis (Analytical HPLC/MS) Purification->Fraction_Analysis Pure_Fractions Pool Pure Fractions Fraction_Analysis->Pure_Fractions Purity >95% Impure_Fractions Re-purify Impure Fractions Fraction_Analysis->Impure_Fractions Purity <95% Lyophilization Lyophilization Pure_Fractions->Lyophilization Impure_Fractions->Purification Final_Product Pure this compound Peptide Lyophilization->Final_Product

Caption: Workflow for peptide cleavage and purification.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Azemiopsin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic Azemiopsin analogs. The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its analogs challenging to work with?

This compound is a 21-amino acid polypeptide originally isolated from the venom of the Fea's viper (Azemiops feae).[1][2][3] Its amino acid sequence is DNWWPKPPHQGPRPPRPRPKP.[1][2][3] A key characteristic of this compound is the absence of disulfide bridges, which distinguishes it from many other snake venom toxins.[1][2][3] Analogs of this compound are developed to explore its therapeutic potential as a selective antagonist of nicotinic acetylcholine receptors (nAChRs).[4][5] The primary challenge in working with these analogs often stems from their hydrophobic nature, due to the presence of hydrophobic amino acids, which can lead to poor solubility in aqueous solutions.[6][7][8]

Q2: What are the initial signs of poor solubility in my this compound analog preparation?

Poor solubility can manifest in several ways during your experiments. The most common indicators include:

  • Visible particulates or cloudiness: After attempting to dissolve the lyophilized peptide, the solution appears hazy or contains undissolved particles.[7]

  • Inconsistent experimental results: Poor solubility leads to inaccurate concentrations of the active peptide, resulting in high variability between experiments.

  • Precipitation upon dilution: The peptide may dissolve in a concentrated stock solution (e.g., in an organic solvent) but precipitates when diluted into an aqueous buffer for your assay.[7]

  • Low biological activity: The effective concentration of the soluble peptide is lower than anticipated, leading to reduced or no observable biological effect.

Q3: What are the key factors influencing the solubility of my this compound analog?

Several factors can impact the solubility of your peptide:

  • Amino Acid Composition: The proportion of hydrophobic versus hydrophilic amino acids is a primary determinant. A high content of hydrophobic residues will decrease aqueous solubility.[6][8]

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility.[6][9]

  • Peptide Concentration: Higher concentrations are more likely to lead to aggregation and precipitation.

  • Temperature: While sometimes helpful, increasing the temperature can also degrade the peptide, so this should be done with caution.[6][9]

  • Ionic Strength of the Buffer: The salt concentration of your buffer can influence solubility.

Troubleshooting Guide

Issue 1: My lyophilized this compound analog will not dissolve in aqueous buffer (e.g., PBS, Tris).

Cause: The hydrophobic nature of the this compound analog limits its solubility in aqueous solutions.

Solutions:

  • Use of Organic Co-solvents: This is the most common and effective method for dissolving hydrophobic peptides.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[6][7][10]

    • Procedure:

      • First, dissolve the peptide in a small amount of the organic solvent (e.g., 100% DMSO).

      • Once fully dissolved, slowly add the aqueous buffer to the peptide solution drop-by-drop while vortexing.[11]

      • Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. Aim for a final concentration of DMSO below 1%.[6]

  • pH Adjustment:

    • Procedure: Determine the theoretical isoelectric point (pI) of your specific this compound analog. Adjust the pH of your buffer to be at least 2 units above or below the pI. For basic peptides (net positive charge), an acidic buffer may be used. For acidic peptides (net negative charge), a basic buffer may be used.[6][9]

  • Sonication:

    • Procedure: After adding the solvent, sonicate the sample in a water bath for short bursts (e.g., 3 times for 10 seconds each) to aid dissolution. Keep the sample on ice between sonications to prevent heating.[7]

Issue 2: My this compound analog dissolves in the organic stock solution but precipitates upon dilution in my aqueous assay buffer.

Cause: The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic peptide in the aqueous environment.

Solutions:

  • Optimize the Final Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) in your specific assay and try to maintain that concentration in your final dilution.

  • Use a Different Co-solvent: In some cases, a different organic solvent like DMF or acetonitrile might be more effective or better tolerated by your experimental system.[7]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can sometimes help to maintain peptide solubility in aqueous solutions. However, their compatibility with your assay must be verified.

  • Re-dissolve and Lyophilize: If significant precipitation occurs, it is best to centrifuge the sample, remove the supernatant, lyophilize the precipitated peptide, and attempt to redissolve it using a different protocol.[7]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic this compound Analog
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mM stock solution of a peptide with a molecular weight of 2500 g/mol , dissolve 2.5 mg in 100 µL of DMSO. Vortex briefly.

  • Aqueous Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the DMSO stock solution to achieve the final desired concentration.

  • Sonication (Optional): If you observe any cloudiness, sonicate the solution in a water bath for 10-15 seconds.

  • Final Check: The final solution should be clear. If particulates remain, centrifuge the solution and use the supernatant, being aware that the actual concentration may be lower than calculated.

Protocol 2: Amino Acid Substitution to Enhance Solubility

For long-term drug development projects where solubility is a major hurdle, modifying the peptide sequence can be a viable strategy.

  • Identify Hydrophobic Residues: Analyze the amino acid sequence of your this compound analog and identify key hydrophobic residues that are not essential for its biological activity. Alanine scanning studies on the original this compound have shown that residues at positions 3-6, 8-11, and 13-14 are essential for binding to the Torpedo nAChR.[1][2]

  • Substitute with Hydrophilic Residues: Replace one or more non-essential hydrophobic amino acids with hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic acid, Glutamic acid).[6][9]

  • Incorporate PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can significantly increase its hydrophilicity and solubility.[6][9]

  • Synthesize and Test: Synthesize the modified analog and perform solubility and bioactivity assays to confirm that the changes have improved solubility without compromising the desired biological function.

Data Presentation

Table 1: Biological Activity of this compound on Nicotinic Acetylcholine Receptors

Receptor TypeLigandIC50 / EC50 (µM)
Torpedo nAChRThis compound0.18 ± 0.03
Human α7 nAChRThis compound22 ± 2
Human muscle-type nAChR (adult)This compound0.44 ± 0.1
Human muscle-type nAChR (fetal)This compound1.56 ± 0.37

Data sourced from Utkin et al. (2012).[1]

Visualizations

experimental_workflow start Lyophilized Hydrophobic This compound Analog dissolve Dissolve in 100% Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex Gently dissolve->vortex dilute Slowly Add Aqueous Buffer (Dropwise while vortexing) vortex->dilute observe Observe Solution dilute->observe clear Clear Solution (Ready for use) observe->clear Yes cloudy Cloudy or Precipitate observe->cloudy No sonicate Sonicate Briefly (on ice) cloudy->sonicate re_observe Re-observe Solution sonicate->re_observe re_observe->clear Yes still_cloudy Still Cloudy re_observe->still_cloudy No troubleshoot Troubleshoot: - Adjust pH - Change Solvent - Modify Peptide still_cloudy->troubleshoot

Caption: Workflow for solubilizing hydrophobic this compound analogs.

signaling_pathway cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound Analog This compound->nAChR Competitively Binds & Inhibits NoContraction Inhibition of Muscle Contraction MuscleCell Muscle Cell Membrane nAChR->MuscleCell Ion Channel Opening (Na+ influx) Depolarization Muscle Cell Depolarization & Contraction MuscleCell->Depolarization Leads to

Caption: this compound's antagonistic action at the nAChR.

References

Minimizing freeze-thaw degradation of Azemiopsin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Azemiopsin stock solutions to minimize degradation, particularly from repeated freeze-thaw cycles. Adherence to these protocols is crucial for ensuring the integrity and biological activity of the peptide in research and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound stock solutions?

A1: For long-term storage, this compound stock solutions should be kept at -80°C.[1][2] Storing at this ultra-low temperature significantly slows down degradation processes.[1] For short-term storage (up to a week), -20°C is acceptable.[2]

Q2: How many times can I freeze and thaw my this compound stock solution?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this is a major cause of peptide degradation.[2][3] Ideally, the stock solution should be aliquoted into single-use volumes after reconstitution to be frozen and thawed only once.

Q3: What are the signs of this compound degradation in my stock solution?

A3: Visual signs of degradation can include the appearance of precipitates or cloudiness in the solution, which may indicate aggregation.[4][5] However, degradation can also occur without visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS) to check for purity and the presence of degradation products.[6][7] A decrease in biological activity in your experiments can also be an indicator of degradation.

Q4: My this compound is a lyophilized powder. How should I store it?

A4: Lyophilized this compound is more stable than its reconstituted form.[1] It should be stored at -20°C or preferably -80°C in a tightly sealed container, protected from moisture and light.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8][9]

Q5: What is the recommended buffer for reconstituting and storing this compound?

A5: For general peptide stability, sterile, slightly acidic buffers (pH 5-6) are often recommended to prolong storage life.[3][10] The choice of buffer can also depend on the specific experimental application. It is crucial to use high-purity, sterile water and buffer components.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity in the assay 1. Peptide Degradation: Repeated freeze-thaw cycles or improper storage temperature. 2. Incorrect Concentration: Inaccurate initial weighing or dilution.1. Prepare fresh aliquots: Thaw a new, single-use aliquot of this compound stock solution. 2. Verify concentration: Use a spectrophotometer to measure the absorbance at 280 nm or perform a peptide quantification assay. 3. Perform a stability check: Analyze an aliquot of the stock solution using HPLC or LC-MS to assess its integrity.[6][7]
Precipitate formation in the stock solution upon thawing 1. Peptide Aggregation: Caused by freeze-thaw stress, high concentration, or inappropriate buffer conditions.[4][5][11] 2. Bacterial Contamination: Introduction of microbes during handling.1. Gentle resolubilization: Try to gently vortex or sonicate the solution. Do not heat. If the precipitate does not dissolve, it is likely aggregated and should be discarded. 2. Optimize buffer: Consider using a buffer with different pH or adding cryoprotectants like glycerol (see Experimental Protocols). 3. Filter sterilize: For future preparations, filter the stock solution through a 0.22 µm filter before aliquoting and freezing.[3]
Inconsistent experimental results between different aliquots 1. Uneven Freezing/Thawing: Different aliquots experiencing different rates of temperature change. 2. Inaccurate Aliquoting: Variation in the volume of the aliquots.1. Standardize procedures: Ensure all aliquots are frozen and thawed in a consistent manner (e.g., flash-freezing in liquid nitrogen, thawing quickly in a water bath).[12] 2. Use calibrated pipettes: Ensure accurate and consistent volumes when preparing aliquots.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound

Objective: To properly reconstitute lyophilized this compound and prepare single-use aliquots to minimize freeze-thaw degradation.

Materials:

  • Lyophilized this compound vial

  • Sterile, high-purity water (e.g., WFI or Milli-Q) or a recommended sterile buffer (pH 5-6)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Desiccator

Methodology:

  • Allow the sealed vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes to prevent moisture condensation.[8][9]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.

  • Once fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Label each aliquot clearly with the peptide name, concentration, and date.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to -80°C for long-term storage.[1]

Protocol 2: Freeze-Thaw Stability Assessment of this compound

Objective: To quantify the degradation of this compound after single and multiple freeze-thaw cycles.

Materials:

  • Aliquots of this compound stock solution

  • -80°C freezer and a 4°C refrigerator

  • Water bath set to room temperature

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[6][13]

  • Appropriate mobile phases for chromatography

Methodology:

  • Prepare a set of identical aliquots of this compound stock solution as described in Protocol 1.

  • Time Zero (T0) Sample: Immediately analyze one aliquot without freezing to establish the initial purity and concentration.

  • Single Freeze-Thaw (1x F/T): Freeze one aliquot at -80°C for at least one hour. Thaw it rapidly in a room temperature water bath until just thawed. Analyze by HPLC or LC-MS.

  • Multiple Freeze-Thaw (3x and 5x F/T): Subject two other aliquots to three and five freeze-thaw cycles, respectively. For each cycle, freeze at -80°C for at least one hour and thaw rapidly in a room temperature water bath. Analyze each aliquot after the final thaw.

  • Data Analysis: Compare the chromatograms or mass spectra of the freeze-thawed samples to the T0 sample. Quantify the percentage of the main this compound peak and the appearance of any new peaks corresponding to degradation products or aggregates.

Table 1: Example Data from Freeze-Thaw Stability Assessment

Freeze-Thaw Cycles This compound Purity (%) Aggregate Formation (%)
0 (Control)99.50.1
198.20.8
392.54.5
585.111.2

Note: Data are hypothetical and for illustrative purposes.

Protocol 3: Evaluating the Effect of Cryoprotectants

Objective: To determine the effectiveness of a cryoprotectant in preserving this compound integrity during freeze-thaw cycles.

Materials:

  • This compound stock solution

  • Glycerol or Trehalose (cryoprotectants)[14]

  • HPLC or LC-MS system

Methodology:

  • Prepare two sets of this compound aliquots.

  • Set A (Control): Aliquots with no cryoprotectant.

  • Set B (Cryoprotectant): Add sterile glycerol to a final concentration of 10-25% (v/v) or trehalose to the aliquots.[15]

  • Subject both sets of aliquots to five freeze-thaw cycles as described in Protocol 2.

  • Analyze all samples by HPLC or LC-MS.

  • Data Analysis: Compare the purity and aggregate formation between the control and cryoprotectant-containing samples.

Table 2: Impact of Cryoprotectant on this compound Stability After 5 Freeze-Thaw Cycles

Sample This compound Purity (%) Aggregate Formation (%)
Control (no cryoprotectant)85.111.2
+ 20% Glycerol97.51.5

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Azemiopsin_Signaling_Pathway cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Muscle-Type) ACh->nAChR Binds & Activates Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Leads to This compound This compound This compound->nAChR Blocks

Caption: this compound's mechanism of action at the neuromuscular junction.

Experimental_Workflow cluster_cycles Freeze-Thaw Cycles start Start: Lyophilized this compound reconstitute Reconstitute in Sterile Buffer start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot freeze Flash Freeze (-80°C) aliquot->freeze thaw Thaw Rapidly freeze->thaw analyze Analyze (HPLC/LC-MS) thaw->analyze refreeze Refreeze (-80°C) analyze->refreeze For multiple cycles end End: Assess Degradation analyze->end

Caption: Workflow for assessing this compound freeze-thaw stability.

Troubleshooting_Logic issue Issue: Reduced Biological Activity check_thaw Was a fresh, single-use aliquot used? issue->check_thaw check_storage Was the stock stored at -80°C? check_thaw->check_storage Yes degraded Root Cause: Peptide Degradation check_thaw->degraded No check_purity Assess purity with HPLC/LC-MS check_storage->check_purity Yes check_storage->degraded No check_purity->degraded Purity < 90% not_degraded Root Cause: Other Experimental Factor check_purity->not_degraded Purity > 95%

Caption: Troubleshooting logic for reduced this compound activity.

References

Selecting appropriate buffers for Azemiopsin electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Azemiopsin in electrophysiological studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

This compound is a selective peptide antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[1][2] It exhibits high affinity for the adult form (α1β1εδ) of this receptor.[1] While its selectivity is a key feature, researchers should be aware of potential off-target effects, especially at higher concentrations. Studies have shown that this compound has significantly lower potency for the human α7 nAChR and low affinity for α4β2 and α3-containing nAChRs, as well as GABA-A or 5HT₃ receptors.[1]

Q2: What are the recommended buffer solutions for studying this compound's effect on its primary target, the muscle-type nAChR?

For two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing nAChRs, a standard ND96 solution is recommended for the extracellular buffer. For patch-clamp electrophysiology on mammalian cell lines, a Tyrode's solution is a common choice for the extracellular buffer, and a potassium-based intracellular solution is typically used.

Q3: How should I prepare and handle this compound for electrophysiology experiments?

The solubility of a peptide is largely determined by its amino acid composition.[3] this compound is a basic peptide. For basic peptides, it is recommended to first dissolve them in a small amount of an acidic solvent like 25% acetic acid and then dilute with your experimental buffer to the desired concentration.[4] It is always advisable to test the solubility of a small amount of the peptide before preparing the entire stock solution. To avoid issues with peptide sticking to surfaces, consider using low-adhesion tubes and including a small amount of a carrier protein like bovine serum albumin (BSA) in your solutions, if compatible with your experimental setup.

Q4: What are some potential off-target ion channels I should consider testing for this compound activity?

While this compound is highly selective for muscle-type nAChRs, comprehensive drug profiling often includes screening against a panel of ion channels known for off-target effects. These can include hERG, voltage-gated sodium (Nav), and calcium (Cav) channels, as well as other ligand-gated ion channels. Given this compound's peptide nature and its primary target, assessing its activity on other related Cys-loop receptors or voltage-gated ion channels like Kv1.1 and ASIC1a at high concentrations could provide a more complete picture of its selectivity profile.

Troubleshooting Guide

Problem 1: No or very small currents are observed after applying the agonist to the cells.

  • Possible Cause: Poor health of the cells or oocytes.

    • Solution: Ensure that cells are healthy and have a good resting membrane potential before starting the experiment. For Xenopus oocytes, use only healthy, viable oocytes for injection and recording.

  • Possible Cause: Incorrect buffer composition or pH.

    • Solution: Double-check the composition and pH of both your intracellular and extracellular solutions. Ensure they are correctly prepared and within the optimal physiological range for the cell type and ion channel being studied.

  • Possible Cause: Low expression of the target receptor.

    • Solution: Verify the expression of the receptor using a positive control or an alternative method like immunofluorescence.

Problem 2: The effect of this compound is not reversible after washout.

  • Possible Cause: Peptide is sticking to the perfusion system or the recording chamber.

    • Solution: To mitigate this, include a small amount of BSA (e.g., 0.1%) in the extracellular buffer, if it does not interfere with your experiment. Ensure your perfusion system is thoroughly cleaned between experiments. Consider using a perfusion system with minimal dead volume.[5]

  • Possible Cause: The concentration of this compound is too high, leading to very slow off-rates.

    • Solution: Use the lowest effective concentration of this compound and perform longer washout periods.

Problem 3: The baseline current is unstable.

  • Possible Cause: Issues with the seal resistance in patch-clamp recordings.

    • Solution: Ensure a high-resistance seal (GΩ range) is formed between the patch pipette and the cell membrane. Use high-quality glass capillaries for pulling pipettes and filter all solutions.

  • Possible Cause: Fluctuation in the perfusion system.

    • Solution: Check the perfusion system for any leaks or bubbles and ensure a constant flow rate.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeCell Type/SystemIC50Reference(s)
Mouse muscle α1β1εδ nAChRCalcium imaging assay19 ± 8 nM[1]
Human adult muscle α1β1εδ nAChRXenopus oocytes0.44 ± 0.1 µM[1]
Human fetal muscle α1β1γδ nAChRXenopus oocytes1.56 ± 0.37 µM[1]
Human α7 nAChRCalcium imaging assay2.67 ± 0.02 µM[1]
Human α7 nAChRCompetition with α-bungarotoxin22 ± 2 µM[1]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of nAChRs in Xenopus Oocytes
  • Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-4 days at 16-18°C to allow for receptor expression.

  • Buffer Preparation:

    • Extracellular Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.4 with NaOH.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 buffer.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential at a holding potential of -60 mV.

    • Apply the nAChR agonist (e.g., acetylcholine) to elicit a baseline current.

    • After establishing a stable baseline, perfuse the oocyte with ND96 buffer containing the desired concentration of this compound.

    • Apply the agonist again in the presence of this compound to measure the inhibitory effect.

    • Wash out this compound by perfusing with ND96 buffer and re-apply the agonist to check for reversibility.

Protocol 2: Whole-Cell Patch-Clamp Recording from Mammalian Cells Expressing Ion Channels
  • Cell Culture: Culture a mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest (e.g., hERG, Kv1.1, ASIC1a).

  • Buffer Preparation:

    • Extracellular Buffer (Tyrode's Solution): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular Buffer (Potassium-based): 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP. Adjust pH to 7.2 with KOH.[6][7]

  • Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with Tyrode's solution.

    • Approach a single cell with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled with the intracellular solution.

    • Form a giga-ohm seal and then rupture the cell membrane to achieve the whole-cell configuration.

    • Apply voltage protocols appropriate for the ion channel being studied to elicit baseline currents.

    • Perfuse the cell with Tyrode's solution containing this compound and repeat the voltage protocol.

    • Perform a washout step with Tyrode's solution to assess the reversibility of the effect.

Table 2: Recommended Buffer Compositions for Electrophysiology

Buffer TypeComponentConcentration (mM)
Extracellular (nAChR - TEVC) NaCl96
KCl2
CaCl₂1.8
MgCl₂1
HEPES5
pH adjusted to 7.4 with NaOH
Extracellular (General Patch Clamp) NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (Potassium-based) KCl140
HEPES10
EGTA10
Mg-ATP2
pH adjusted to 7.2 with KOH
Extracellular (ASIC1a) NaCl140
KCl5.4
CaCl₂2
MgCl₂1
HEPES10
Glucose5.55
pH adjusted to 7.4 with NaOH
Extracellular (hERG) NaCl145
KCl4
CaCl₂1.8
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.35 with NaOH
Intracellular (Kv1.1) K-aspartate90
KCl30
NaCl10
MgCl₂1
EGTA10
Na-GTP4
HEPES10
pH adjusted to 7.2 with KOH

Visualizations

Azemiopsin_Signaling_Pathway This compound This compound nAChR Muscle-type nAChR This compound->nAChR Ion_Flow Na+ Influx / K+ Efflux nAChR->Ion_Flow ACh binding Membrane Postsynaptic Membrane Depolarization Membrane Depolarization Ion_Flow->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Figure 1. Simplified signaling pathway of this compound's inhibitory action on muscle contraction.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Receptor Expression Recording_Setup Setup Recording (Patch/TEVC) Cell_Culture->Recording_Setup Buffer_Prep Buffer Preparation Buffer_Prep->Recording_Setup Azemiopsin_Prep This compound Dilution Application Apply this compound Azemiopsin_Prep->Application Baseline Record Baseline Current Recording_Setup->Baseline Baseline->Application Data_Acquisition Data Acquisition Baseline->Data_Acquisition Record_Effect Record Inhibited Current Application->Record_Effect Washout Washout Record_Effect->Washout Record_Effect->Data_Acquisition Washout->Data_Acquisition Analysis Analyze Current (IC50, Kinetics) Data_Acquisition->Analysis

Figure 2. General experimental workflow for this compound electrophysiology.

Buffer_Selection_Logic Start Start: Select Buffer Target Primary Target? Start->Target nAChR Muscle-type nAChR Target->nAChR Yes OffTarget Off-Target Screen Target->OffTarget No RecSystem Recording System? nAChR->RecSystem SpecificChannel Select buffer specific for hERG, Kv1.1, or ASIC1a OffTarget->SpecificChannel TEVC TEVC (Oocytes) RecSystem->TEVC TEVC Patch Patch Clamp (Cells) RecSystem->Patch Patch ND96 Use ND96 Based Extracellular Buffer TEVC->ND96 Tyrodes Use Tyrode's Based Extracellular & K-based Intracellular Buffers Patch->Tyrodes

Figure 3. Logic diagram for selecting the appropriate buffer system.

References

Technical Support Center: Recombinant Azemiopsin Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of recombinant Azemiopsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression and purification of this novel polypeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed when expressing recombinant this compound in E. coli?

The most frequently encountered issues include low expression levels, formation of insoluble inclusion bodies, and difficulties in obtaining pure, correctly folded peptide.[1][2][3] this compound's small size and peptide nature can contribute to proteolytic degradation or aggregation.

Q2: Is codon optimization necessary for expressing this compound in E. coli?

Yes, codon optimization is a critical step to enhance the expression of this compound.[4][5][6] Since this compound is a venom peptide from Azemiops feae, its native codon usage may not be optimal for efficient translation in E. coli.[7][8] Optimizing the gene sequence to match the codon bias of the E. coli host can significantly improve translational efficiency and protein yield.[5][6]

Q3: Does this compound require disulfide bond formation?

No, this compound is a unique venom peptide in that it does not contain any cysteine residues and therefore lacks disulfide bridges.[7][8] This simplifies the expression process as challenges related to incorrect disulfide bond formation, common for many other venom toxins, are not a concern for this compound.[9][10][11]

Q4: What is the recommended expression host strain for this compound?

E. coli strains such as BL21(DE3) are commonly used for recombinant protein expression.[1][12] For potentially toxic peptides like this compound, it may be beneficial to use strains with tighter control over basal expression, such as BL21-AI or those containing the pLysS or pLysE plasmids, to prevent leaky expression that could inhibit cell growth.[1]

Q5: How can I improve the solubility of my recombinant this compound?

Improving solubility often involves optimizing expression conditions.[13][14][15] Key strategies include lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), and using a less rich growth medium.[1][16][17] Fusing this compound to a highly soluble partner protein, such as Maltose Binding Protein (MBP) or N-utilizing substance A (NusA), can also significantly enhance its solubility.[13]

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound

If you are observing very low or no detectable expression of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low/No Expression

LowExpression Start Start: Low/No Expression CheckCodons Verify Codon Optimization Start->CheckCodons CheckSequence Sequence Verify Construct CheckCodons->CheckSequence Codons Optimized CheckPromoter Check Promoter System & Inducer CheckSequence->CheckPromoter Sequence Correct OptimizeInduction Optimize Induction Conditions CheckPromoter->OptimizeInduction Promoter/Inducer Correct CheckDegradation Assess Protein Degradation OptimizeInduction->CheckDegradation ChangeHost Switch Host Strain CheckDegradation->ChangeHost Degradation Observed Result Improved Expression CheckDegradation->Result No Degradation ChangeHost->Result InclusionBodies Start Start: Inclusion Body Formation OptimizeExpression Optimize Expression Conditions to Increase Solubility Start->OptimizeExpression Solubilization Isolate & Solubilize Inclusion Bodies OptimizeExpression->Solubilization Still Insoluble Refolding Refold Solubilized Protein Solubilization->Refolding Purification Purify Refolded Protein Refolding->Purification Success Soluble, Active Protein Purification->Success Correctly Folded Failure Insoluble/Inactive Protein Purification->Failure Incorrectly Folded

References

Technical Support Center: Enhancing the In Vivo Half-Life of Azemiopsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo half-life of Azemiopsin.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues.

Issue 1: Rapid clearance of this compound in pharmacokinetic studies.

  • Question: My preliminary in vivo studies show a very short half-life for this compound, consistent with the literature (20-40 minutes in mice). What are the primary reasons for this rapid clearance?

  • Answer: The rapid clearance of small peptides like this compound is typically due to two main factors:

    • Renal Filtration: this compound has a low molecular weight (2540 Da), which allows for rapid clearance from the bloodstream via glomerular filtration in the kidneys.

    • Proteolytic Degradation: As a peptide, this compound is susceptible to degradation by proteases present in the plasma and tissues. The lack of disulfide bridges in its structure may contribute to this susceptibility.[1][2]

Issue 2: Loss of biological activity after modification.

  • Question: I attempted to modify this compound to increase its half-life, but now it shows reduced or no activity in my nicotinic acetylcholine receptor (nAChR) binding assay. What could be the cause?

  • Answer: Loss of activity post-modification is a common challenge. The likely causes are:

    • Steric Hindrance: The modification (e.g., a large PEG chain or lipid group) may be physically blocking the binding site of this compound to the nAChR.

    • Conformational Changes: The modification may have altered the three-dimensional structure of the peptide, which is crucial for its interaction with the receptor.

    • Modification of Key Residues: The chemical reaction used for modification may have inadvertently altered amino acid residues that are essential for receptor binding.

    Troubleshooting Steps:

    • Consider site-specific modification to attach the half-life extension moiety away from the known binding regions of this compound.

    • Use a flexible linker between this compound and the modifying group to reduce steric hindrance.

    • Characterize the modified peptide's structure using techniques like circular dichroism to check for significant conformational changes.

Issue 3: Difficulty in achieving consistent and efficient PEGylation.

  • Question: I am trying to PEGylate this compound, but the reaction is inefficient, and I get a heterogeneous mixture of products. How can I optimize this process?

  • Answer: Inconsistent PEGylation can be due to several factors:

    • Reaction Chemistry: The choice of PEGylation chemistry is critical. For peptides, common methods involve reacting a PEG derivative with primary amines (N-terminus and lysine side chains) or thiols (cysteine side chains). Since this compound lacks cysteine, amine-reactive chemistry is the primary option.

    • Reaction Conditions: pH, temperature, and reaction time can significantly impact the efficiency and specificity of the PEGylation reaction.

    • Purification: The purification of PEGylated peptides can be challenging due to their increased size and altered physicochemical properties.

    Troubleshooting Steps:

    • Site-Directed PEGylation: To achieve a more homogenous product, consider introducing a single cysteine residue at a location distant from the active site for thiol-specific PEGylation.

    • Optimize Reaction Conditions: Systematically vary the pH, temperature, and molar ratio of PEG to peptide to find the optimal conditions for your specific PEG reagent.

    • Purification Strategy: Use size-exclusion or ion-exchange chromatography to separate mono-PEGylated species from unreacted peptide and multi-PEGylated products.

Issue 4: Solubility issues with lipidated this compound.

  • Question: I've attached a fatty acid to this compound to enhance its half-life, but now the peptide is difficult to dissolve in aqueous buffers. How can I address this?

  • Answer: Lipidation increases the hydrophobicity of peptides, which can lead to aggregation and poor solubility.

    • Formulation Development: Experiment with different buffer systems, pH, and the inclusion of solubility-enhancing excipients like cyclodextrins or surfactants.

    • Linker Strategy: Incorporating a short, hydrophilic linker between the peptide and the lipid can sometimes improve solubility.

    • Lipid Chain Length: The length of the fatty acid chain directly impacts hydrophobicity. Consider using a shorter fatty acid chain to balance half-life extension with solubility.

Quantitative Data on Half-Life Extension Strategies

The following table summarizes the potential impact of various half-life extension strategies on peptides, providing a basis for experimental design.

StrategyModificationExample Peptide/ProteinOriginal Half-LifeModified Half-LifeFold IncreaseReference
PEGylation Covalent attachment of polyethylene glycol (PEG)Interferon α2-3 hours30-40 hours~10-20[3]
hGRF (1-29) peptide<10 minutes~1 hour>6[4]
Lipidation Covalent attachment of a fatty acidGLP-1 analogue~2 minutes>13 hours>390[5]
Human pancreatic polypeptide analogueShortProlonged actionSignificant[6]
N- and C-Terminal Modification N-terminal acetylation and C-terminal amidationLcf1 (RRWQWR)ShortLongerNot specified[7]
Minigastrin analogShortIncreased in vivo stabilityNot specified[8]
Fusion to Albumin/Fc Region Genetic fusion to human serum albumin or IgG Fc regionGLP-1~2.4 hours8 days~80[9]

Key Experimental Protocols

1. N-Terminal Acetylation and C-Terminal Amidation of this compound

  • Objective: To block the terminal ends of this compound to increase its resistance to exopeptidases.

  • Methodology:

    • Synthesis: this compound is synthesized using solid-phase peptide synthesis (SPPS).

    • N-Terminal Acetylation: Following the final coupling step and before cleavage from the resin, the N-terminal amine is acetylated. A solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in a suitable solvent like N,N-dimethylformamide (DMF) is added to the resin-bound peptide. The reaction is allowed to proceed for 1-2 hours at room temperature.

    • C-Terminal Amidation: This is achieved by using a Rink Amide resin during SPPS. Upon cleavage with an acid cocktail (e.g., trifluoroacetic acid, TFA), the peptide is released with a C-terminal amide group.

    • Cleavage and Purification: The modified peptide is cleaved from the resin using a standard TFA cleavage cocktail. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: The final product is characterized by mass spectrometry to confirm the correct mass, indicating successful acetylation and amidation.

2. Site-Specific PEGylation of a Cys-Modified this compound Analogue

  • Objective: To covalently attach a PEG moiety to a specific site on this compound to increase its hydrodynamic radius and reduce renal clearance.

  • Methodology:

    • Peptide Synthesis: Synthesize an analogue of this compound with a single cysteine residue added at the C-terminus (this compound-Cys). This is done to avoid interference with the N-terminal region that may be important for receptor binding.

    • Peptide Purification: Purify the this compound-Cys peptide by RP-HPLC and confirm its identity by mass spectrometry.

    • PEGylation Reaction:

      • Dissolve the purified peptide in a reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).

      • Add a maleimide-activated PEG reagent (e.g., mPEG-maleimide) at a 1.5 to 5-fold molar excess over the peptide.

      • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, with gentle stirring.

    • Reaction Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess PEG-maleimide.

    • Purification of PEGylated Peptide: Purify the PEGylated this compound-Cys using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the mono-PEGylated product from the unreacted peptide and excess PEG reagent.

    • Analysis: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the conjugation.

3. In Vitro Serum Stability Assay

  • Objective: To assess the stability of native and modified this compound in the presence of serum proteases.

  • Methodology:

    • Peptide Preparation: Prepare stock solutions of the native and modified this compound peptides in a suitable buffer.

    • Incubation: Add a known concentration of each peptide to human or mouse serum (e.g., 50% v/v in buffer) and incubate at 37°C.

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.

    • Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitating agent, such as trichloroacetic acid (TCA) or acetonitrile.

    • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

    • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.

    • Quantification: Quantify the amount of intact peptide at each time point by measuring the peak area from the HPLC chromatogram.

    • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the in vitro half-life.

Visualizations

Azemiopsin_Signaling_Pathway cluster_0 Neuromuscular Junction cluster_1 nAChR Signaling Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Acetylcholine (ACh) Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binding Muscle_Cell Muscle Cell Membrane Ion_Influx Na+ Influx Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction This compound This compound This compound->nAChR Blocks ACh Binding

Caption: this compound blocks the muscle-type nAChR, inhibiting muscle contraction.

Half_Life_Extension_Workflow Start Start: Native this compound (Short Half-Life) Modification Chemical Modification Strategy (e.g., PEGylation, Lipidation) Start->Modification Purification Purification of Modified Peptide (RP-HPLC, SEC, IEX) Modification->Purification Characterization Structural & Functional Characterization (Mass Spec, CD, Binding Assay) Purification->Characterization Characterization->Modification Revise Strategy (e.g., Loss of Activity) InVitro In Vitro Stability Assay (Serum Incubation) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Promising Candidate End End: this compound Analogue (Extended Half-Life) InVivo->End

Caption: Experimental workflow for developing long-acting this compound analogues.

References

Validation & Comparative

Azemiopsin: A Potent and Selective Antagonist of Muscle-Type Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Azemiopsin's selectivity for muscle versus neuronal nicotinic acetylcholine receptors (nAChRs), with a comparative guide to alternative selective agents.

Introduction

This compound, a peptide toxin isolated from the venom of the Fea's viper (Azemiops feae), has emerged as a highly selective antagonist for the muscle-type nicotinic acetylcholine receptor (nAChR).[1][2] This property makes it a valuable research tool for dissecting the roles of different nAChR subtypes in physiological and pathological processes and a potential lead compound for the development of novel muscle relaxants. This guide provides a detailed comparison of this compound's selectivity with other nAChR antagonists, supported by experimental data and detailed protocols for validation assays.

Comparative Selectivity of nAChR Antagonists

The table below summarizes the inhibitory potency (IC50/EC50) of this compound and other selected compounds against various muscle and neuronal nAChR subtypes. Lower values indicate higher potency.

CompoundMuscle-type nAChR (α1β1δγ/ε)Neuronal α7 nAChRNeuronal α4β2 nAChRNeuronal α3-containing nAChRs
This compound 19 nM - 1.56 µM [3]2.67 - 22 µM [3]> 50 µM > 100 µM [4]
Rocuronium257.06 nM25.69 µM[4]-Inhibits α3β2 and α3β4
Waglerin-150 nM (adult mouse)[5]---
α-BungarotoxinHigh affinity (Kd ~10⁻⁹ to 10⁻¹¹ M)[6]High affinity (Kd ~10⁻⁸ to 10⁻⁹ M)[6]--
Dihydro-β-erythroidine (DHβE)->100,000 nM[7]0.37 µM (α4β2)0.41 µM (α3β2)[8]
Methyllycaconitine (MLA)-~2 nM[9]-Potent antagonist at α3/α6β2β3*[10]
α-Conotoxin MII---Potent blocker of α3β2 and α6-containing nAChRs[11]
NeosurugatoxinPartial blockade at 200 nM[1]--Nearly complete blockade at 2 nM[1]

Experimental Protocols for Validating nAChR Selectivity

The selectivity of compounds like this compound is typically determined using two primary experimental approaches: intracellular calcium imaging and two-electrode voltage clamp electrophysiology.

Intracellular Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to nAChR activation and its inhibition by an antagonist.

1. Cell Culture and Loading:

  • Culture a suitable cell line expressing the nAChR subtype of interest (e.g., Neuro-2a cells for muscle-type and α7 nAChRs, or SH-SY5Y for α3-containing nAChRs) on 96-well plates until they reach 80-100% confluency.

  • Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 5 µM), and a surfactant like Pluronic F-127 (0.02%) in a physiological buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS).

  • Remove the culture medium, wash the cells briefly with plain media, and then add the dye loading solution.

  • Incubate the cells at 37°C for 60 minutes to allow the dye to enter the cells and be de-esterified.

  • Wash the cells three times with the physiological buffer to remove excess dye.

2. Compound Application and Data Acquisition:

  • Prepare serial dilutions of the antagonist (e.g., this compound) in the physiological buffer.

  • Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging with appropriate excitation (e.g., ~490 nm) and emission (e.g., ~515 nm) wavelengths for Fluo-4.

  • Establish a baseline fluorescence reading (F0).

  • Add the antagonist at various concentrations to the wells and incubate for a predetermined period.

  • Stimulate the cells with a specific nAChR agonist at a concentration that elicits a robust response (e.g., EC50 or EC100 of acetylcholine or nicotine).

  • Record the change in fluorescence intensity (F) over time.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF = F - F0) or the ratio (F/F0).

  • Plot the agonist response (as a percentage of the control response without antagonist) against the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the direct measurement of ion currents flowing through nAChRs expressed in Xenopus laevis oocytes, providing a precise assessment of antagonist activity.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., human α1, β1, ε, and δ for the adult muscle-type nAChR).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage sensing and the other for current injection.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -50 mV to -70 mV).

  • Apply the nAChR agonist (e.g., acetylcholine) to the oocyte to elicit an inward current.

  • After establishing a stable baseline response, co-apply the agonist with varying concentrations of the antagonist (e.g., this compound).

3. Data Analysis:

  • Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in validating nAChR selectivity and the underlying signaling mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading Calcium Imaging Oocyte Preparation Oocyte Preparation cRNA Injection cRNA Injection Oocyte Preparation->cRNA Injection Electrophysiology TEVC Setup TEVC Setup cRNA Injection->TEVC Setup Electrophysiology Agonist/Antagonist Application Agonist/Antagonist Application Dye Loading->Agonist/Antagonist Application TEVC Setup->Agonist/Antagonist Application Fluorescence Measurement Fluorescence Measurement Agonist/Antagonist Application->Fluorescence Measurement Current Recording Current Recording Agonist/Antagonist Application->Current Recording IC50/EC50 Determination IC50/EC50 Determination Fluorescence Measurement->IC50/EC50 Determination Current Recording->IC50/EC50 Determination

Caption: Experimental workflow for validating nAChR selectivity.

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Blocked_Channel Channel Blocked nAChR->Blocked_Channel Inhibits Acetylcholine Acetylcholine Acetylcholine->nAChR Binds This compound This compound This compound->nAChR Binds & Blocks Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Signaling pathway of nicotinic acetylcholine receptors.

Conclusion

The available data robustly validates this compound as a highly selective antagonist for muscle-type nAChRs, with significantly lower affinity for neuronal subtypes. This selectivity profile, particularly its weak activity at neuronal α7 and α4β2 receptors, distinguishes it from broader spectrum antagonists and highlights its potential for targeted therapeutic applications and as a precise tool in neuroscience research. The provided experimental protocols offer a clear framework for researchers to independently verify the selectivity of this compound and other novel compounds targeting the diverse family of nicotinic acetylcholine receptors.

References

Azemiopsin: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azemiopsin, a peptide toxin isolated from the venom of the Fea's viper (Azemiops feae), has garnered significant interest as a highly selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[1][2][3] Its distinct pharmacological profile suggests potential therapeutic applications as a muscle relaxant. This guide provides a comprehensive comparison of this compound's interaction with its primary target and its cross-reactivity with other key neurotransmitter receptors, supported by quantitative experimental data and detailed methodologies.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory potency of this compound across various neurotransmitter receptors, providing a clear overview of its selectivity.

Receptor TargetSpecies/SubtypeAssay TypeMeasured Value (IC50/EC50)Reference
Nicotinic Acetylcholine Receptor (nAChR)
Muscle-typeTorpedo californicaRadioligand Binding0.18 ± 0.03 µM (IC50)[4][5][6]
Muscle-type (adult)Human (α1β1εδ)Electrophysiology (Xenopus oocytes)0.44 ± 0.1 µM (EC50)[4][5][6]
Muscle-type (fetal)Human (α1β1γδ)Electrophysiology (Xenopus oocytes)1.56 ± 0.37 µM (EC50)[4][5][6]
Muscle-typeMouseCalcium Imaging~19 nM (IC50)[1]
Neuronal α7HumanRadioligand Binding22 ± 2 µM (IC50)[4][5][6]
Neuronal α7HumanCalcium Imaging~3 µM (IC50)[1]
Neuronal α4β2Not specifiedNot specifiedLow affinity[1]
Neuronal α3-containingNot specifiedNot specifiedLow affinity[1]
GABA-A Receptor Human (α1β3γ2 or α2β3γ2)Electrophysiology (Xenopus oocytes)No effect up to 100 µM[4][5]
Serotonin Receptor (5-HT3) Not specifiedElectrophysiology (Xenopus oocytes)No effect up to 10 µM[4][5]

Experimental Protocols

The data presented above were generated using the following key experimental methodologies.

Radioligand Binding Assay

This competitive binding assay quantifies the ability of this compound to displace a radiolabeled ligand from its receptor.

  • Receptor Preparation: Membranes rich in the target receptor (e.g., from Torpedo electric organ for muscle-type nAChRs or from cell lines expressing specific receptor subtypes) are prepared by homogenization and centrifugation.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs, [³H]methyllycaconitine for α7 nAChRs, or ¹²⁵I-α-bungarotoxin for muscle-type nAChRs) and varying concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the effect of this compound on ion channel function.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the target receptor (e.g., human α1, β1, δ, and ε for the adult muscle-type nAChR). The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte expressing the target receptor is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a recording solution.

  • Drug Application: The endogenous agonist for the receptor (e.g., acetylcholine) is applied to elicit an ionic current. Once a stable baseline response is established, the agonist is co-applied with varying concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced current (EC50) is calculated by fitting the concentration-response data to a sigmoidal curve.

Calcium Imaging Assay

This method visualizes changes in intracellular calcium concentration in response to receptor activation and its modulation by this compound.

  • Cell Culture and Dye Loading: Cells expressing the target receptor are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubation in a physiological buffer containing the dye.

  • Baseline Fluorescence Measurement: The coverslip with the dye-loaded cells is placed on the stage of a fluorescence microscope. A baseline fluorescence level is recorded before the application of any stimulants.

  • Stimulation and Imaging: The cells are stimulated with an agonist (e.g., acetylcholine for nAChRs) in the presence and absence of varying concentrations of this compound. Changes in intracellular calcium are recorded as changes in fluorescence intensity over time using a CCD camera.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak fluorescence intensity in the presence of the peptide. The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the nicotinic acetylcholine receptor and the general experimental workflow for assessing cross-reactivity.

G Signaling Pathway of Muscle-Type nAChR and Inhibition by this compound cluster_0 Normal Activation cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR Muscle-Type nAChR (Ligand-Gated Ion Channel) ACh->nAChR Binds to Ion_Influx Na+ Influx K+ Efflux nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction This compound This compound Blocked_nAChR Blocked nAChR This compound->Blocked_nAChR Binds to & Blocks No_Ion_Flux No Ion Flux Blocked_nAChR->No_Ion_Flux No_Depolarization No Depolarization No_Ion_Flux->No_Depolarization Muscle_Relaxation Muscle Relaxation No_Depolarization->Muscle_Relaxation G Experimental Workflow for Assessing this compound Cross-Reactivity start Start: Select Target Receptors (e.g., nAChR subtypes, GABA-A, 5-HT3) assay_selection Select Appropriate Assay (Binding, Electrophysiology, Calcium Imaging) start->assay_selection perform_assay Perform Assay with Varying Concentrations of this compound assay_selection->perform_assay data_analysis Data Analysis: Determine IC50/EC50 Values perform_assay->data_analysis comparison Compare Potency Across Different Receptors data_analysis->comparison selective Conclusion: this compound is Selective comparison->selective High potency at primary target, low/no potency at others non_selective Conclusion: this compound is Non-Selective comparison->non_selective Similar potency across multiple receptors

References

Comparative Efficacy of Azemiopsin and Other Non-Depolarizing Muscle Relaxants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel muscle relaxant Azemiopsin against established non-depolarizing agents such as Rocuronium, Vecuronium, and Atracurium. The information is supported by preclinical and clinical experimental data to aid in the evaluation of these compounds for further investigation and development.

This compound, a peptide toxin isolated from the venom of the Fea's viper (Azemiops feae), has emerged as a potent and selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[1][2][3] Unlike many other neurotoxins, this compound is a linear peptide lacking disulfide bonds, which simplifies its synthesis and potential for modification.[3] This guide will delve into its mechanism of action, comparative efficacy, and the experimental protocols used to evaluate its function against other commonly used non-depolarizing muscle relaxants.

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

Non-depolarizing muscle relaxants, including this compound, Rocuronium, Vecuronium, and Atracurium, exert their effects at the neuromuscular junction. They act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the motor endplate of skeletal muscle fibers.[4] By binding to these receptors, they prevent ACh from initiating the depolarization necessary for muscle contraction, leading to muscle relaxation and paralysis.

The signaling cascade at the neuromuscular junction begins with the arrival of an action potential at the motor neuron terminal. This triggers the influx of calcium ions and the subsequent release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, opening ion channels and causing a depolarization that, if it reaches a threshold, generates a muscle action potential and triggers contraction. Non-depolarizing agents interrupt this process at the receptor-binding stage.

Neuromuscular Junction Signaling Pathway cluster_neuron Motor Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber cluster_block Site of Action for Non-Depolarizing Relaxants Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx 1. Arrival ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles 2. Triggers ACh Release ACh Release ACh Vesicles->ACh Release 3. Fusion ACh ACh ACh Release->ACh 4. Diffusion nAChR Nicotinic ACh Receptor ACh->nAChR 5. Binding Depolarization Depolarization nAChR->Depolarization 6. Ion Influx Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 7. AP Propagation Block This compound & Other Relaxants Block->nAChR Competitive Antagonism

Figure 1: Neuromuscular Junction Signaling and Blockade.

Comparative Efficacy: In Vitro and In Vivo Data

The efficacy of neuromuscular blocking agents is typically assessed by their potency (the concentration or dose required to produce a certain level of effect, such as 50% or 95% inhibition), onset of action, and duration of action.

In Vitro Potency

In vitro studies using mouse skeletal muscle preparations provide a direct comparison of the potency of these compounds at the target receptor.

CompoundIC50 (nM) in Mouse Skeletal MuscleReference(s)
This compound 19 ± 8[1]
Rocuronium 37.9[5]
Vecuronium 11.2[5]
Atracurium 24.4[5]

IC50: The concentration of a drug that gives half-maximal response.

These in vitro findings suggest that this compound has a high affinity for the mouse muscle nAChR, with a potency comparable to that of established non-depolarizing muscle relaxants.[1] One study directly comparing this compound with Rocuronium found this compound to be more potent at the muscle-type receptor.[1]

In Vivo Efficacy

Direct comparison of in vivo efficacy is challenging due to the use of different animal models and experimental conditions in published studies. The available data for this compound is from preclinical studies in mice, while much of the data for other relaxants comes from human clinical trials.

CompoundPotency (ED95)Onset of ActionDuration of ActionSpeciesReference(s)
This compound ~90 µg/kg (avg. effective dose)~10 min (max effect)~55 min (at 300 µg/kg)Mouse[1][2]
Rocuronium ~0.3 mg/kg1-2 minIntermediateHuman[6][7]
Vecuronium ~0.05 mg/kg2-3 minIntermediateHuman
Atracurium ~0.2-0.25 mg/kg2-3 minIntermediateHuman

ED95: The dose of a drug that gives a 95% reduction in twitch height.

In preclinical studies in mice, this compound demonstrated a dose-dependent muscle relaxant effect with an initial effective dose of 30 µg/kg and an average effective dose of 90 µg/kg when administered intramuscularly.[1][2] The maximal effect was observed approximately 10 minutes after administration, with a duration of action of up to 55 minutes at a dose of 300 µg/kg.[1][2]

Experimental Protocols

The evaluation of neuromuscular blocking agents relies on standardized in vitro and in vivo experimental models.

In Vitro: Rat Phrenic Nerve-Hemidiaphragm Preparation

This classic ex vivo method is used to assess the effects of drugs on neuromuscular transmission in an isolated tissue bath.

Methodology:

  • Tissue Preparation: A rat is euthanized, and the phrenic nerve and a section of the hemidiaphragm muscle are carefully dissected.

  • Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The phrenic nerve is placed on stimulating electrodes, and the diaphragm is attached to a force transducer.

  • Stimulation and Recording: The phrenic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions, which are recorded by the force transducer.

  • Drug Application: After a stabilization period, the neuromuscular blocking agent is added to the organ bath in increasing concentrations to generate a dose-response curve and determine the IC50.

In Vivo: Neuromuscular Blockade Monitoring in Mice

In vivo models allow for the assessment of the pharmacokinetic and pharmacodynamic properties of muscle relaxants in a whole-animal system.

Methodology:

  • Anesthesia: The mouse is anesthetized to ensure no pain or distress.

  • Nerve Stimulation: The sciatic nerve is stimulated using transcutaneous or implanted electrodes.[3]

  • Muscle Response Measurement: The resulting muscle contraction of the gastrocnemius or tibialis anterior muscle is measured. This can be done through various techniques, including:

    • Mechanomyography: Measures the force of muscle contraction using a force transducer.

    • Electromyography (EMG): Records the electrical activity of the muscle.[3]

    • Acceleromyography: Measures the acceleration of the muscle during contraction.

  • Data Acquisition: A common method for assessing the degree of neuromuscular blockade is Train-of-Four (TOF) stimulation, where four supramaximal stimuli are delivered at 2 Hz. The ratio of the fourth twitch to the first twitch (T4/T1 ratio) is a sensitive measure of non-depolarizing muscle relaxant-induced fade.[5]

  • Drug Administration: The test compound is administered, typically intravenously or intramuscularly, and the onset, depth, and duration of neuromuscular blockade are recorded.

Experimental Workflow for In Vivo Neuromuscular Blockade Assessment Start Start Anesthesia Anesthesia Start->Anesthesia Electrode Placement Sciatic Nerve Electrode Placement Anesthesia->Electrode Placement Baseline Measurement Record Baseline Twitch Response (TOF) Electrode Placement->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Data Recording Record Onset, Depth, and Duration of Blockade Drug Administration->Data Recording Data Analysis Calculate ED50/ED95, Onset and Duration Data Recording->Data Analysis End End Data Analysis->End

References

Unraveling Structural Divergence: A Comparative Guide to Azemiopsin and Other Snake Venom Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of snake venom toxins is paramount for unlocking their therapeutic potential. This guide provides a detailed comparison of Azemiopsin, a unique polypeptide from the Fea's viper, with other notable snake venom toxins that target the nicotinic acetylcholine receptor (nAChR). We delve into their structural homologies and differences, backed by quantitative data and detailed experimental protocols, to illuminate the structure-function relationships that govern their potent biological activities.

This compound, a 21-amino acid peptide from the venom of Azemiops feae, presents a fascinating case study in toxin evolution.[1] Unlike the majority of snake venom neurotoxins, it conspicuously lacks cysteine residues and, therefore, the disulfide bridges that typically stabilize such molecules.[1][2] Despite this structural anomaly, it effectively inhibits muscle-type nicotinic acetylcholine receptors (nAChRs), the crucial mediators of neuromuscular transmission.[1] This guide will compare this compound with two other well-characterized nAChR antagonists: Waglerin-1, a peptide toxin with some structural similarities, and α-Cobrotoxin, a classic member of the widespread three-finger toxin family.

Structural and Functional Comparison of nAChR-Targeting Toxins

A detailed examination of the primary structures and functional potencies of this compound, Waglerin-1, and α-Cobrotoxin reveals a spectrum of evolutionary strategies for targeting the nAChR.

Amino Acid Sequence Alignment

The primary structure of a toxin is the foundation of its three-dimensional fold and, consequently, its biological function. The table below presents an alignment of the amino acid sequences of this compound, Waglerin-1, and α-Cobrotoxin.

ToxinSequenceLength (AAs)Disulfide Bridges
This compound DNWWPKPPHQGPRPPRPRPKP210
Waglerin-1 GGLKPDLRPC HPPCHYIPRP KPR221
α-Cobrotoxin IRCFITPDITSKDCPNGHVCYTKTWCDAFCSIRGKRVDLGCAATCPTVKTGVDIQCCSTDNCNPFPTRKRP715

Table 1: Amino Acid Sequence Comparison. The sequences of this compound, Waglerin-1, and α-Cobrotoxin highlight significant differences in length, cysteine content, and overall composition.

This compound's sequence is characterized by a high proline content, which likely contributes to its secondary structure, predominantly composed of beta-structures.[1] A notable feature is the C-terminal region with alternating proline and positively charged residues, a characteristic shared with Waglerin-1.[1] Waglerin-1, from the venom of the Wagler's pit viper (Tropidolaemus wagleri), is a 22-amino acid peptide that, unlike this compound, contains a single disulfide bond.[3][4] In stark contrast, α-Cobrotoxin, a "long-chain" neurotoxin from the cobra Naja naja siamensis, is a much larger polypeptide with 71 amino acids and is rigidly stabilized by five disulfide bridges, forming the characteristic three-finger fold.[1][2]

Pharmacological Activity at Nicotinic Acetylcholine Receptors

The functional consequence of these structural variations is evident in their pharmacological activity. The following table summarizes key quantitative data on the potency of each toxin at different nAChR subtypes. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution due to variations in experimental conditions across different studies.

ToxinReceptor SubtypeAssay TypePotency (IC50/EC50)SpeciesReference
This compound Muscle-type (adult, α1β1εδ)Electrophysiology (TEVC)EC50: 0.44 µMHuman[5]
Muscle-type (fetal, α1β1γδ)Electrophysiology (TEVC)EC50: 1.56 µMHuman[5]
Muscle-type (Torpedo)Radioligand BindingIC50: 0.18 µMTorpedo californica[5]
Neuronal α7Radioligand BindingIC50: 22 µMHuman[5]
Waglerin-1 Muscle-type (adult mouse)ElectrophysiologyIC50: 50 nMMouse[6]
Muscle-type (adult human)Radioligand BindingBinds 100-fold less potently than to mouse nAChRHuman[7][8]
α-Bungarotoxin Muscle-type (Torpedo)Radioligand BindingKd: 0.4 nMTorpedo marmorata[9]
Neuronal α7Radioligand BindingKd: 0.95 nMHuman (chimeric)[9]

Table 2: Comparative Pharmacological Data. This table highlights the varying potencies and selectivities of this compound, Waglerin-1, and α-Bungarotoxin for different nAChR subtypes.

This compound is a potent antagonist of the adult muscle-type nAChR, showing a lower affinity for the fetal form and significantly weaker activity at the neuronal α7 subtype.[5] Waglerin-1 also exhibits high affinity for the adult muscle nAChR, specifically targeting the α/ε subunit interface.[7][8] Its potency can vary significantly between species.[7] α-Bungarotoxin, a prototypical long-chain three-finger toxin, binds with very high affinity and near irreversibility to muscle-type nAChRs.[1][9]

Signaling Pathway and Toxin Interaction at the Neuromuscular Junction

The diagram below illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound, Waglerin-1, and α-Bungarotoxin on the nicotinic acetylcholine receptor.

Neuromuscular_Junction cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) cluster_3 Nicotinic Acetylcholine Receptor (nAChR) Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle (containing ACh) Ca_influx->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh alpha1_1 α1 ACh->alpha1_1 binds to α/ε and α/δ interfaces beta1 β1 Na_influx Na⁺ Influx alpha1_1->Na_influx channel opens delta δ epsilon ε alpha1_2 α1 Depolarization Depolarization Na_influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction This compound This compound This compound->alpha1_1 blocks Waglerin1 Waglerin-1 Waglerin1->alpha1_1 blocks (α/ε) a_Cobrotoxin α-Cobrotoxin a_Cobrotoxin->alpha1_1 blocks TEVC_Workflow cluster_0 Oocyte Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject nAChR cRNA Harvest->Inject Incubate Incubate for Expression Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Electrodes Place->Impale Clamp Voltage Clamp Impale->Clamp Apply_ACh Apply ACh (Baseline) Clamp->Apply_ACh Apply_Toxin Co-apply Toxin + ACh Apply_ACh->Apply_Toxin Record Record Current Apply_Toxin->Record Measure Measure Peak Current Record->Measure Plot Plot % Inhibition vs. [Toxin] Measure->Plot Calculate Calculate IC50/EC50 Plot->Calculate

References

Assessing the Reversibility of Azemiopsin Binding to Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding reversibility of Azemiopsin to nicotinic acetylcholine receptors (nAChRs), with a focus on contrasting its properties with the well-characterized, slowly reversible antagonist, α-bungarotoxin. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and presents visual representations of signaling pathways and experimental workflows to aid in the assessment of this compound as a potential therapeutic agent.

Executive Summary

Comparative Analysis of Binding Properties

The binding of this compound and α-bungarotoxin to various nAChR subtypes has been characterized using radioligand binding assays and electrophysiological recordings. The following tables summarize the available quantitative data.

Table 1: Competitive Inhibition of [¹²⁵I]-α-bungarotoxin Binding

LigandnAChR SubtypePreparationIC₅₀Reference(s)
This compoundMuscle-type (Torpedo)Electric organ membranes0.18 ± 0.03 µM[1][2]
This compoundHuman α7Transfected GH₄C₁ cells22 ± 2 µM[1][2]
This compoundMouse muscle α1β1εδ-19 ± 8 nM[3]
This compoundHuman α7-2.67 ± 0.02 µM[3]
α-bungarotoxinMuscle-type (Torpedo)Electric organ membranes-[4]
α-bungarotoxinHuman α7Transfected cells--

Table 2: Inhibition of Acetylcholine-Induced Currents (Electrophysiology)

LigandnAChR SubtypeExpression SystemEC₅₀/IC₅₀ReversibilityReference(s)
This compoundHuman muscle-type (adult, α1β1εδ)Xenopus oocytes0.44 ± 0.1 µMReadily reversible[1]
This compoundHuman muscle-type (fetal, α1β1γδ)Xenopus oocytes1.56 ± 0.37 µMReadily reversible[1]
α-bungarotoxinVarious muscle and neuronal subtypesVarious-Slowly/Irreversible[5]

Experimental Evidence for Reversibility

The most direct evidence for the reversibility of this compound's binding to nAChRs comes from electrophysiological washout experiments. In a study utilizing two-electrode voltage clamp on Xenopus oocytes expressing human muscle-type nAChRs, the application of this compound dose-dependently blocked acetylcholine-induced currents. Critically, upon removal of this compound from the perfusion buffer, a complete recovery of the acetylcholine-induced response was observed within a 2-minute washout period[1]. This rapid recovery indicates a relatively fast dissociation rate of this compound from the receptor.

In contrast, α-bungarotoxin is widely characterized as a "relatively irreversible" antagonist of nAChRs[5]. Its dissociation from the receptor is exceptionally slow, often requiring hours to observe any significant recovery of function in washout experiments. This prolonged receptor occupancy is a hallmark of its potent neurotoxicity.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-α-bungarotoxin) for binding to the receptor.

Materials:

  • nAChR-rich membrane preparations (e.g., from Torpedo electric organ or transfected cell lines)

  • Radioligand: [¹²⁵I]-α-bungarotoxin

  • Unlabeled competitor: this compound

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mg/mL bovine serum albumin)

  • Wash buffer (e.g., phosphate-buffered saline with 0.1% Tween 20)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Incubate a fixed concentration of nAChR-rich membranes with a constant concentration of [¹²⁵I]-α-bungarotoxin and varying concentrations of unlabeled this compound.

  • Allow the binding reaction to reach equilibrium (incubation time and temperature will need to be optimized for the specific receptor subtype).

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding of [¹²⁵I]-α-bungarotoxin as a function of the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the measurement of ion flow through nAChRs expressed in the membrane of Xenopus oocytes in response to agonist application and the assessment of antagonist effects.

Materials:

  • Mature female Xenopus laevis frogs

  • cRNA encoding the desired nAChR subunits

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and recording setup

  • Perfusion system

  • Recording solution (e.g., ND96)

  • Agonist solution (e.g., acetylcholine in recording solution)

  • Antagonist solution (e.g., this compound in recording solution)

Procedure:

  • Surgically harvest oocytes from an anesthetized Xenopus laevis frog.

  • Prepare and inject the oocytes with cRNA encoding the nAChR subunits of interest.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution to establish a stable baseline current.

  • Apply the agonist (e.g., acetylcholine) to elicit an inward current through the nAChRs.

  • To assess antagonism, pre-incubate the oocyte with the antagonist (this compound) for a defined period, followed by co-application of the agonist and antagonist.

  • To assess reversibility, after recording the antagonist effect, perfuse the oocyte with the recording solution alone (washout) for a specified duration and then re-apply the agonist to measure the recovery of the current response.

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR VGCC Voltage-Gated Ca²⁺ Channel nAChR->VGCC Depolarization Ca_ion Ca²⁺ nAChR->Ca_ion Influx VGCC->Ca_ion Influx PLC PLC Ca_ion->PLC Ras Ras Ca_ion->Ras PI3K PI3K Ca_ion->PI3K IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression ACh Acetylcholine ACh->nAChR Agonist Binding

Caption: Simplified nAChR signaling cascade.

TEVC_Washout_Workflow Start Start: Oocyte expressing nAChRs clamped at -70mV Baseline Establish Stable Baseline in Recording Solution Start->Baseline Agonist1 Apply Agonist (ACh) Record Initial Current (I_initial) Baseline->Agonist1 Wash1 Washout with Recording Solution Agonist1->Wash1 Antagonist Apply Antagonist (this compound) Wash1->Antagonist Agonist2 Co-apply Agonist + Antagonist Record Inhibited Current (I_inhibited) Antagonist->Agonist2 Wash2 Washout with Recording Solution (e.g., 2 min) Agonist2->Wash2 Agonist3 Apply Agonist (ACh) Alone Record Recovered Current (I_recovered) Wash2->Agonist3 Analysis Analysis: Compare I_initial, I_inhibited, and I_recovered to determine reversibility Agonist3->Analysis End End Analysis->End

References

Synthetic vs. Native Azemiopsin: A Head-to-Head Comparison of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental data reveals functional equivalence between synthetic and native Azemiopsin, a potent polypeptide antagonist of nicotinic acetylcholine receptors (nAChRs). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, leveraging data from foundational studies that utilized synthetic this compound to characterize the activity of its native counterpart.

This compound, a 21-amino acid peptide originally isolated from the venom of the Fea's viper (Azemiops feae), has garnered significant interest for its selective antagonistic activity at muscle-type nAChRs.[1][2][3][4][5] Its unique linear structure, lacking disulfide bridges, makes it an attractive candidate for therapeutic development, particularly as a muscle relaxant.[1][2][3] Foundational research has relied on chemically synthesized this compound to elucidate its biological functions, with studies confirming that the synthetic version is structurally and functionally identical to the native peptide.[1][6]

Comparative Bioactivity Data

The biological activity of this compound has been characterized through a series of in vivo and in vitro experiments. The data presented below is derived from studies using synthetic this compound, which was shown to co-elute with the native peptide during chromatography and possess an identical mass, confirming its structural integrity.[1][6]

ParameterReceptor/ModelSynthetic this compound Activity
Receptor Binding Affinity (IC₅₀) Torpedo nAChR0.18 ± 0.03 µM[1][3]
Human α7 nAChR22 ± 2 µM[1][3]
Mouse muscle α1β1εδ nAChR19 ± 8 nM[7]
Human α7 nAChR (Calcium Imaging)2.67 ± 0.02 µM[7]
Functional Inhibition (EC₅₀/IC₅₀) Human muscle-type nAChR (adult, α1β1εδ)0.44 ± 0.1 µM[1][3]
Human muscle-type nAChR (fetal, α1β1γδ)1.56 ± 0.37 µM[1][3]
In Vivo Toxicity (LD₅₀) Mice (intraperitoneal injection)2.6 ± 0.3 mg/kg[6]
Mice (intravenous injection)510 µg/kg[7][8]
Muscle Relaxant Effect (Mice) Initial Effective Dose (intramuscular)30 µg/kg[7][8]
Average Effective Dose (intramuscular)90 µg/kg[7][8]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound is the blockade of neuromuscular transmission via competitive antagonism of acetylcholine at the postsynaptic muscle-type nAChR.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release triggers ACh Acetylcholine ACh Release->ACh nAChR nAChR ACh->nAChR binds to Muscle Contraction Muscle Contraction nAChR->Muscle Contraction activates This compound This compound This compound->nAChR blocks

This compound's antagonistic action at the neuromuscular junction.

The experimental validation of synthetic this compound's activity involved a multi-step process, from synthesis to in vitro and in vivo functional assays.

cluster_workflow Experimental Workflow Peptide Synthesis Solid Phase Peptide Synthesis Purification (HPLC) Reverse-Phase HPLC Peptide Synthesis->Purification (HPLC) Mass Spectrometry Mass Verification Purification (HPLC)->Mass Spectrometry Bioassays Bioassays Mass Spectrometry->Bioassays Receptor Binding Radioligand Binding Assays Bioassays->Receptor Binding Electrophysiology Two-Electrode Voltage Clamp (Xenopus Oocytes) Bioassays->Electrophysiology In Vivo Toxicity LD₅₀ Determination (Mice) Bioassays->In Vivo Toxicity

Workflow for synthetic this compound characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the key studies characterizing this compound.

Solid Phase Peptide Synthesis

Synthetic this compound was prepared using solid-phase peptide synthesis.[1][6] This standard method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified to homogeneity.

Receptor Binding Assays

The affinity of this compound for nAChRs was determined through competitive binding assays.[1] These experiments typically involve the use of a radiolabeled ligand, such as ¹²⁵I-α-bungarotoxin, which is a well-characterized antagonist of nAChRs. Membranes prepared from tissues rich in the target receptor (e.g., Torpedo electric organ for muscle-type nAChR) or cells expressing a specific receptor subtype are incubated with the radioligand in the presence of varying concentrations of the competitor peptide (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

Electrophysiological Recordings in Xenopus Oocytes

The functional effect of this compound on nAChR activity was assessed using two-electrode voltage-clamp recordings in Xenopus laevis oocytes.[1][3] Oocytes were injected with cRNAs encoding the subunits of the human muscle-type nAChR (adult α1β1εδ or fetal α1β1γδ). Acetylcholine-induced currents were recorded in the absence and presence of different concentrations of this compound. The concentration of this compound that produces 50% of the maximal inhibition of the acetylcholine-induced current was determined as the EC₅₀ value.

In Vivo Toxicity Studies

The median lethal dose (LD₅₀) of this compound was determined in mice.[6] The peptide was administered to groups of mice via intraperitoneal or intravenous injection at various doses. The mortality rate was observed over a specified period, and the LD₅₀ value was calculated using statistical methods.

Conclusion

References

Benchmarking Azemiopsin: A Comparative Guide to Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Azemiopsin, a novel polypeptide antagonist of nicotinic acetylcholine receptors (nAChRs), against a panel of well-established nAChR antagonists. The data presented herein is supported by experimental findings from peer-reviewed literature, offering an objective analysis for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a linear peptide isolated from the venom of the Fea's viper (Azemiops feae). It is a selective inhibitor of the muscle-type nAChR, demonstrating high affinity for this receptor subtype.[1][2] Its unique structure, lacking disulfide bonds, simplifies its synthesis and potential for therapeutic development as a muscle relaxant. This guide will evaluate the potency and selectivity of this compound in relation to other known nAChR antagonists.

Comparative Analysis of nAChR Antagonist Potency

The inhibitory activity of this compound and a selection of widely used nAChR antagonists are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, allows for a direct comparison of their potency across various nAChR subtypes.

AntagonistnAChR SubtypePotency (IC50/Ki)Assay TypeReference
This compound Muscle-type (α1β1δε)19 nM (IC50)Calcium Imaging
Muscle-type (fetal, α1β1δγ)1.56 µM (IC50)Electrophysiology[3]
Muscle-type (Torpedo)0.18 µM (IC50)Radioligand Binding[3]
Neuronal α72.67 µM (IC50)Calcium Imaging[1]
Neuronal α3-containingNo significant activityCalcium Imaging[1]
Neuronal α4β2No significant activityElectrophysiology[1]
α-Bungarotoxin Muscle-type (Torpedo)~10⁻⁶ M (IC50) for peptide inhibitionRadioligand Binding
Neuronal α7High affinityRadioligand Binding[4]
Mecamylamine Neuronal α3β4~150 nM (IC50)Electrophysiology[5]
Neuronal α4β2Low micromolar inhibitionElectrophysiology[6]
Neuronal α7Low micromolar inhibitionElectrophysiology[6]
Dihydro-β-erythroidine (DHβE) Neuronal α4β20.37 µM (IC50)Not Specified
Neuronal α4β40.19 µM (IC50)Not Specified[1]
Neuronal α3β20.41 µM (IC50)Electrophysiology
Neuronal α3β423.1 µM (IC50)Electrophysiology[7]
Waglerin-1 Muscle-type (adult, ε-subunit)50 nM (IC50)Electrophysiology[8][9]
Muscle-type (neonatal, γ-subunit)No significant effectElectrophysiology[8][9]
α-Conotoxin Vc1.1 Neuronal α9α10109 nM (IC50)Electrophysiology[3]
Neuronal α3β27.3 µM (IC50)Electrophysiology[10]
Neuronal α3β44.2 µM (IC50)Electrophysiology[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for muscle-type and α7).[11]

  • Test compound (unlabeled antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and a protease inhibitor cocktail).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell (typically a Xenopus oocyte) expressing a specific ion channel, in response to an agonist, and its inhibition by an antagonist.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Recording chamber and perfusion system.

  • Two microelectrodes (voltage-sensing and current-injecting) filled with a conducting solution (e.g., 3 M KCl).

  • Voltage-clamp amplifier and data acquisition system.

  • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer).

  • Agonist solution (e.g., acetylcholine).

  • Antagonist solution (test compound).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat them with collagenase to remove the follicular layer. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.[12]

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the two microelectrodes.

  • Voltage Clamping: Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply the agonist at a concentration that elicits a submaximal response (e.g., EC20 or EC50) and record the resulting inward current.

  • Antagonist Application: Co-apply the antagonist at various concentrations with the agonist and record the inhibition of the agonist-induced current.

  • Data Analysis: Measure the peak amplitude of the current in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Fluorescence-Based Calcium Imaging Assay (FLIPR)

This high-throughput screening method measures changes in intracellular calcium concentration in response to ion channel activation, which can be inhibited by antagonists.

Materials:

  • A cell line stably expressing the nAChR subtype of interest.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonist solution.

  • Antagonist solution (test compound).

  • A Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a multi-well microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye for a specific duration at 37°C.

  • Assay: Place the plate in the FLIPR instrument.

  • Antagonist Addition: Add varying concentrations of the antagonist to the wells and incubate for a defined period.

  • Agonist Addition and Measurement: Add a fixed concentration of the agonist to all wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the percentage of inhibition caused by the antagonist at each concentration and plot the data to determine the IC50 value.

Visualizing Key Concepts

The following diagrams illustrate fundamental concepts and workflows relevant to the benchmarking of this compound.

cluster_receptor nAChR Receptor Nicotinic Acetylcholine Receptor Ion Influx Cation Influx (Na+, Ca2+) Receptor->Ion Influx Allows Binding Site Agonist Binding Site Binding Site->Receptor Leads to Channel Opening Agonist Acetylcholine (Agonist) Agonist->Binding Site Binds and Activates Antagonist This compound (Antagonist) Antagonist->Binding Site Binds and Blocks Cellular Response Muscle Contraction or Neuronal Excitation Ion Influx->Cellular Response cluster_workflow Experimental Workflow Start Start: Select nAChR Subtype and Antagonists Assay Perform Functional Assay (e.g., Electrophysiology, Calcium Imaging) Start->Assay 1. Design Experiment Data Collect Dose-Response Data Assay->Data 2. Generate Data Analysis Calculate IC50/Ki Values Data->Analysis 3. Analyze Results Compare Compare Potency and Selectivity Analysis->Compare 4. Interpret End Conclusion on Relative Performance Compare->End 5. Conclude cluster_comparison Benchmark Antagonists This compound This compound Alpha-Bungarotoxin α-Bungarotoxin This compound->Alpha-Bungarotoxin vs. Potency on Muscle-type Mecamylamine Mecamylamine This compound->Mecamylamine vs. Selectivity (Neuronal vs. Muscle) DHbetaE DHβE This compound->DHbetaE vs. Neuronal Subtype Selectivity Waglerin Waglerin-1 This compound->Waglerin vs. Muscle Subtype (ε vs. γ) Selectivity Conotoxin α-Conotoxin Vc1.1 This compound->Conotoxin vs. Neuronal Subtype Specificity

References

Safety Operating Guide

Safeguarding the Laboratory: Procedural Guidance for the Disposal of Azemiopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Azemiopsin, a potent polypeptide neurotoxin. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. This guidance is intended for researchers, scientists, and drug development professionals working with this compound.

I. Understanding the Hazard: this compound Profile

This compound is a novel polypeptide ligand of nicotinic acetylcholine receptors isolated from the venom of the Fea's viper (Azemiops feae)[1][2][3]. Unlike many other snake venom neurotoxins, this compound is a linear peptide containing 21 amino acid residues and notably lacks disulfide bridges[1][2][3]. This structural feature may influence its stability and degradation profile. Due to its neurotoxic properties, all waste materials contaminated with this compound must be considered hazardous and handled accordingly.

PropertyDescriptionSource
Molecular Weight ~2540 Da[1]
Structure Linear polypeptide of 21 amino acids[1][2][3]
Key Feature Absence of disulfide bridges[1][2][3]
Mechanism of Action Blocks nicotinic acetylcholine receptors[1][2][3]
Primary Hazard Neurotoxin[4]

II. Disposal Procedures: A Step-by-Step Approach

The following protocols are based on general best practices for the disposal of peptide toxins and hazardous laboratory waste. Given the absence of specific validation data for this compound, a conservative approach is recommended.

Chemical degradation is an effective method for neutralizing peptide toxins. Sodium hypochlorite (bleach) is a strong oxidizing agent that can cleave peptide bonds and modify amino acid side chains, leading to inactivation. Studies on other peptide toxins, such as α-conotoxins, have demonstrated the efficacy of this method[5][6].

Experimental Protocol for Chemical Inactivation:

  • Preparation: In a designated chemical fume hood, prepare a fresh solution of sodium hypochlorite with a final concentration of at least 6%[5][6]. Standard household bleach typically contains 5-8% sodium hypochlorite.

  • Application:

    • For liquid waste containing this compound (e.g., cell culture media, buffer solutions), add the 6% sodium hypochlorite solution to the waste in a 1:1 volume ratio.

    • For decontaminating surfaces or non-autoclavable equipment, liberally apply the 6% sodium hypochlorite solution and ensure the surface remains wet for the entire contact time.

  • Contact Time: Allow a minimum contact time of 30 minutes to ensure complete degradation of the peptide.

  • Neutralization (Optional but Recommended): After the 30-minute inactivation period, neutralize the bleach solution by adding a sodium thiosulfate solution. This step is particularly important if the waste is to be disposed of down the sanitary sewer, as it reduces the corrosive effects of bleach on plumbing.

  • Final Disposal: After inactivation (and neutralization, if performed), the liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always verify your institution's specific policies on the disposal of chemically treated biological waste.

Autoclaving (steam sterilization) is a standard and effective method for decontaminating biohazardous waste. The high temperature and pressure denature proteins and hydrolyze peptide bonds.

Experimental Protocol for Thermal Inactivation:

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, flasks) in a designated, leak-proof, and clearly labeled autoclave bag.

    • Liquid Waste: Collect liquid waste in a loosely capped, autoclavable container (e.g., borosilicate glass bottle). Do not fill the container more than 2/3 full to prevent overflow.

  • Autoclave Cycle Parameters:

    • Temperature: 121°C[7][8].

    • Pressure: 15 psi[8].

    • Time: A minimum cycle time of 60 minutes is recommended for biohazardous waste to ensure complete penetration of the load[2]. For larger volumes of liquid, the time should be extended.

  • Validation: It is crucial to validate the efficacy of the autoclave cycle. This can be done using biological indicators (e.g., Geobacillus stearothermophilus spores) or chemical integrators placed in the center of the waste load[2][4][8][9][10]. Successful validation confirms that the sterilization conditions have been met throughout the waste.

  • Final Disposal: Once the autoclave cycle is complete and has cooled, the decontaminated waste can be disposed of as regular laboratory trash, in compliance with institutional guidelines.

ParameterChemical InactivationThermal Inactivation (Autoclaving)
Waste Type Liquid waste, surface decontaminationSolid and liquid waste
Inactivating Agent 6% Sodium HypochloriteSaturated Steam
Temperature Ambient121°C
Pressure N/A15 psi
Contact/Cycle Time 30 minutesMinimum 60 minutes
Validation N/ABiological or Chemical Indicators

III. Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagrams illustrate the recommended disposal workflows for this compound-contaminated waste.

DisposalWorkflow This compound Waste Disposal Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste A Liquid Waste (e.g., media, buffers) B Add 6% Sodium Hypochlorite (1:1 ratio) A->B C Incubate for 30 minutes B->C D Neutralize (optional) C->D E Dispose down sanitary sewer (with copious water) D->E F Solid Waste (e.g., tips, gloves, flasks) G Collect in Autoclave Bag F->G H Autoclave (121°C, 15 psi, 60 min) G->H I Dispose as Regular Trash H->I

Caption: Workflow for the disposal of liquid and solid this compound waste.

DecisionTree This compound Disposal Decision Tree start This compound-Contaminated Waste is_liquid Is the waste liquid? start->is_liquid is_autoclavable Is the item autoclavable? is_liquid->is_autoclavable No (Solid Waste) chemical_inactivation Chemical Inactivation Protocol is_liquid->chemical_inactivation Yes thermal_inactivation Thermal Inactivation Protocol is_autoclavable->thermal_inactivation Yes consult_ehs Consult EHS for alternative disposal is_autoclavable->consult_ehs No

Caption: Decision tree for selecting the appropriate this compound disposal method.

IV. Safety Precautions and Emergency Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound or its contaminated waste.

  • Ventilation: All procedures involving the handling of this compound solutions or chemical inactivation should be performed in a certified chemical fume hood.

  • Spill Response: In the event of a spill, immediately cordon off the area. For liquid spills, cover with an absorbent material. For both liquid and solid spills, decontaminate the area using a 6% sodium hypochlorite solution with a 30-minute contact time. Dispose of all cleanup materials as hazardous waste.

  • Personnel Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment. It is imperative that all personnel handling this neurotoxin are thoroughly trained on these disposal protocols.

References

Safeguarding Research: A Comprehensive Guide to Handling Azemiopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Azemiopsin, a potent polypeptide neurotoxin derived from the venom of the Fea's viper (Azemiops feae). Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound is a selective inhibitor of muscle-type nicotinic acetylcholine receptors (nAChRs) and presents a significant health risk if handled improperly.[1]

I. Hazard Analysis and Toxin Profile

This compound is a polypeptide consisting of 21 amino acids that blocks neuromuscular transmission, leading to muscle paralysis.[1] Its toxicity has been determined in animal models, and it is crucial to handle it with the utmost care to prevent accidental exposure.

Quantitative Toxicity Data

Administration RouteLD50 (mg/kg) in mice
Intravenous0.51 ± 0.06[2][3]
Intramuscular0.732 ± 0.13[2][3]
Intraperitoneal2.6 ± 0.3[4]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following PPE is mandatory for all personnel handling the toxin in any form (lyophilized powder or solution).

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves. Outer gloves should be frequently changed.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield must be worn over the goggles.Protects against accidental splashes of this compound solutions. The face shield offers a broader area of protection for the entire face.
Lab Coat Disposable, back-closing, solid-front lab coat made of a low-permeability material (e.g., polyethylene-coated polypropylene). Cuffs should be elastic or knit.Prevents contamination of personal clothing and skin. The back-closing design eliminates the risk of accidental contact with the front of the lab coat.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.Protects against inhalation of lyophilized powder or aerosols.
Footwear Closed-toe, non-slip shoes. Disposable shoe covers should be worn over shoes.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

III. Operational Plan for Handling this compound

A systematic workflow is critical for the safe handling of this compound. The following step-by-step procedures must be followed.

A. Preparation Phase

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood or a Class II biological safety cabinet.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. A spill kit containing appropriate absorbent materials, deactivating agents (e.g., 10% bleach solution), and waste disposal bags must be available in the immediate vicinity.

  • Pre-Handling Briefing: All personnel involved in the handling procedure must review this protocol and the specific experimental plan before commencing work.

B. Handling Phase

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, lab coat, respirator, face shield/goggles, outer gloves).

  • Toxin Reconstitution: If working with lyophilized powder, carefully uncap the vial inside the fume hood. Use a dedicated set of calibrated pipettes to add the solvent slowly to avoid generating dust.

  • Solution Handling: When working with this compound solutions, use caution to prevent splashes and aerosol generation. All transfers should be performed over a disposable absorbent bench liner.

  • Labeling: All containers holding this compound must be clearly labeled with the toxin name, concentration, date of preparation, and a hazard symbol.

C. Post-Handling Phase

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using a 10% bleach solution followed by a rinse with 70% ethanol and then deionized water. Allow for a contact time of at least 15 minutes for the bleach solution.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield/goggles, lab coat, shoe covers, respirator, and finally the inner gloves. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

IV. Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All disposable PPE, absorbent pads, and any other solid materials that have come into contact with this compound must be placed in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

V. Emergency Procedures

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In all cases of exposure, inform emergency responders and your institution's safety officer about the nature of the toxin (this compound, a neurotoxin that blocks nicotinic acetylcholine receptors).

Diagrams

Azemiopsin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Prep1 Designate Work Area Prep2 Verify Emergency Equipment Prep1->Prep2 Prep3 Review Protocol Prep2->Prep3 Handling1 Don PPE Prep3->Handling1 Handling2 Reconstitute/Handle Toxin in Hood Handling1->Handling2 Handling3 Label All Containers Handling2->Handling3 Disp1 Segregate Hazardous Waste (Solid, Liquid, Sharps) Handling2->Disp1 Post1 Decontaminate Surfaces & Equipment Handling3->Post1 Post2 Doff PPE Post1->Post2 Post1->Disp1 Post3 Wash Hands Post2->Post3 Post2->Disp1

Caption: Workflow for the safe handling of this compound.

Azemiopsin_Signaling_Pathway This compound This compound nAChR Muscle Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks Paralysis Paralysis This compound->Paralysis Leads to MuscleContraction Muscle Contraction nAChR->MuscleContraction Initiates NeuromuscularJunction Neuromuscular Junction

Caption: Mechanism of action of this compound at the neuromuscular junction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.